Chemical structure and properties of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
This guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This compound is a high-value chiral building block used...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This compound is a high-value chiral building block used extensively in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors (e.g., mTOR, PI3K) and G-protein coupled receptor (GPCR) ligands.
Chemical Identity & Stereochemistry
This molecule is a Cbz-protected chiral morpholine derivative. It features a morpholine ring with a primary aminomethyl group at the C2 position and a benzyloxycarbonyl (Cbz) protecting group at the N4 position. The (R)-configuration at C2 is critical for defining the 3D vector of the primary amine, which often dictates binding affinity in enzyme pockets.
Morpholine Core: Provides a solubility-enhancing, metabolic "handle" often used to optimize pharmacokinetic (PK) profiles in CNS and oncology drugs.
C2-Aminomethyl: A primary amine (
) that serves as a nucleophilic attachment point for scaffolds (e.g., pyrimidines, quinolines).
N4-Cbz Group: A carbamate protecting group that masks the secondary amine, preventing side reactions during functionalization of the primary amine. It is orthogonal to Boc and Fmoc groups, removable via hydrogenolysis (
).
Physicochemical Properties
The following data represents predicted and experimental values for the class of Cbz-protected aminomethyl morpholines.
Parameter
Value / Description
Significance
Physical State
Viscous Oil or Low-Melting Solid
Handling requires weighing of viscous liquids; may crystallize upon cooling.
Boiling Point
~420°C (Predicted at 760 mmHg)
High boiling point due to H-bonding and molecular weight.
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO.
Compatible with standard organic synthesis solvents.
pKa (Amine)
~9.2 (Primary Amine)
Basic; exists as a cation at physiological pH unless coupled.
pKa (Carbamate)
Neutral
The N4 nitrogen is non-basic due to delocalization into the carbonyl.
LogP
~1.3 – 1.8
Moderately lipophilic due to the benzyl group; suitable for cell permeability.
Synthesis & Manufacturing
The synthesis of the (R)-enantiomer typically relies on the "Chiral Pool" approach using (R)-Epichlorohydrin or (S)-Epichlorohydrin (depending on the priority rules of the ring closure) to establish the C2 stereocenter.
This route ensures high enantiomeric excess (ee > 98%) and avoids difficult chiral resolutions.
Ring Opening: Reaction of N-Benzyl ethanolamine with (R)-Epichlorohydrin.
Cyclization: Base-mediated ring closure to form the morpholine ring.
Deprotection/Reprotection:
The N-benzyl group is removed via hydrogenolysis (
).
The secondary amine is reprotected with Cbz-Cl (Benzyl chloroformate).
Functionalization: The hydroxymethyl group is converted to the amine via a Mesylate intermediate followed by Azide displacement and reduction.
DOT Diagram: Synthetic Pathway
Figure 1: Step-wise synthesis from chiral epichlorohydrin to the target amine.[1]
Reactivity & Applications in Drug Discovery
This molecule acts as a bifunctional scaffold . The primary amine is the "growth vector" for building the drug's active pharmacophore, while the morpholine ring improves solubility and metabolic stability.
Key Reactions
Urea/Amide Formation: The free primary amine reacts with isocyanates or activated esters. This is common in designing urea-based kinase inhibitors (e.g., for VEGFR or Raf kinases).
SNAr Coupling: Reacts with chlorinated heterocycles (e.g., 4-chloropyrimidine) to attach the morpholine moiety to a heteroaromatic core.
Cbz Deprotection: Catalytic hydrogenation (
) removes the Cbz group, liberating the secondary amine for further derivatization (e.g., reductive amination).
DOT Diagram: Reactivity Flowchart
Figure 2: Primary reactivity modes for medicinal chemistry applications.
Experimental Protocols
Protocol A: Handling and Storage
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to atmospheric
(forming carbamates) and oxidation over long periods.
Stability: Stable in organic solvents for >24 hours. Avoid prolonged exposure to strong acids which may hydrolyze the carbamate.
Protocol B: Standard Coupling (Amide Bond Formation)
The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and the Therapeutic Potential of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The morpholine ring, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The morpholine ring, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique combination of physicochemical properties, metabolic stability, and synthetic versatility has made it a key component in a multitude of clinically successful drugs and promising therapeutic candidates.[1][2] This guide delves into the therapeutic potential of a specific chiral derivative, (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, by first exploring the foundational advantages of the morpholine core and then postulating its application in targeted drug discovery based on its distinct structural features. While direct therapeutic data on this particular molecule is nascent, this document serves as a forward-looking roadmap for its investigation, grounded in the extensive and successful history of analogous compounds.
The Morpholine Moiety: A Privileged Pharmacophore
The prevalence of the morpholine scaffold in drug design is not coincidental; it is a direct result of its inherent properties that favorably modulate a molecule's pharmacokinetic and pharmacodynamic profile.
Physicochemical and Pharmacokinetic Advantages
The morpholine ring imparts a unique balance of hydrophilicity and lipophilicity, a critical factor for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The presence of the ether oxygen allows for hydrogen bonding, enhancing aqueous solubility, while the overall ring structure maintains sufficient lipophilicity to facilitate membrane permeability.[3] This is particularly advantageous for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier (BBB) is paramount.[2][4]
Furthermore, the nitrogen atom in the morpholine ring is a weak base, which can be advantageous in modulating a compound's pKa to improve its oral bioavailability and reduce off-target effects.[3] The metabolic stability of the morpholine ring is another key feature, often leading to improved half-life and a more predictable pharmacokinetic profile.[5]
Versatility in Biological Targeting
Appropriately substituted morpholine derivatives have demonstrated a wide spectrum of biological activities, engaging with a diverse array of enzymes and receptors.[1][6] This versatility has led to the development of morpholine-containing drugs for a range of therapeutic areas, including:
Central Nervous System Disorders: Morpholine derivatives are found in drugs for depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3] Their ability to modulate CNS targets is well-documented.[4]
Oncology: A significant number of anticancer agents and candidates incorporate the morpholine moiety, often targeting key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][7]
Infectious Diseases: The morpholine scaffold is present in antibacterial and antifungal agents.[8]
Other Therapeutic Areas: Morpholine-containing drugs have also found utility as anti-emetics and for treating various other conditions.[4]
(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate: A Profile of Therapeutic Potential
While specific research on the therapeutic applications of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is not yet widely published, an analysis of its structural components allows for the formulation of strong hypotheses regarding its potential as a drug discovery starting point.
Structural Dissection and Postulated Activity
(R)-Stereochemistry: The defined stereochemistry at the C2 position is critical. Chirality plays a pivotal role in the interaction between a drug and its biological target, influencing both potency and selectivity.[9] The (R)-configuration would be expected to confer a specific binding orientation within a target's active site.
2-(aminomethyl) Group: The primary amine at this position is a key pharmacophoric feature. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket. This feature is common in inhibitors of enzymes such as monoamine oxidases (MAOs), which are important targets in neurodegenerative and psychiatric disorders.[2]
4-Carboxylate with Benzyl Protection: The benzyl carbamate at the N4 position is often used as a protecting group in organic synthesis. In the context of a final drug molecule, this group could be removed to reveal a secondary amine, which could be further functionalized to fine-tune the molecule's properties. Alternatively, the carbamate itself could play a role in target engagement or act as a prodrug moiety.
Hypothesized Therapeutic Targets and Indications
Based on the structural features and the known activities of other morpholine derivatives, several therapeutic avenues can be proposed for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate and its derivatives:
Neurodegenerative Diseases: The presence of the aminomethyl group suggests potential activity as an inhibitor of enzymes like MAO-B or acetylcholinesterase (AChE), both of which are validated targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[2]
Oncology: Given the prevalence of morpholine scaffolds in kinase inhibitors, this molecule could serve as a foundational structure for developing inhibitors of protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/mTOR pathway.[3][7]
Psychiatric Disorders: The structural similarity to some existing CNS-active drugs suggests potential modulation of neurotransmitter reuptake transporters or receptors, which could be relevant for treating depression or anxiety.[10]
A Roadmap for Investigation: Experimental Protocols
To explore the therapeutic potential of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, a structured research and development plan is essential.
Synthesis and Derivatization
The asymmetric synthesis of chiral morpholine derivatives is a well-established field, often starting from chiral amino alcohols.[11][12] A robust synthetic route to (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate would be the first step, followed by the creation of a focused library of analogues to explore structure-activity relationships (SAR).
Diagram of a Generalized Synthetic Approach:
Caption: Generalized synthetic workflow for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate and its derivatives.
In Vitro Screening and Target Validation
A tiered screening approach should be employed to identify the biological activity of the parent compound and its derivatives.
- MAO-A and MAO-B inhibition assays- AChE and BuChE inhibition assays- PI3K/mTOR pathway signaling assays (e.g., Western blot for p-Akt, p-S6K)
To confirm and quantify activity against hypothesized targets.
3
Cell-Based Functional Assays
- Neuroblastoma cell lines (e.g., SH-SY5Y) for neuroprotection assays- Cancer cell lines (e.g., PC-3, MCF-7) for anti-proliferative assays (MTT, BrdU)- BBB permeability assays (e.g., PAMPA, Caco-2)
To evaluate cellular efficacy and key drug-like properties.
Diagram of the Proposed Experimental Workflow:
Caption: A tiered approach for the discovery and development of therapeutics based on the target compound.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy.
Step-by-Step Protocol for Preliminary In Vivo PK Study:
Compound Formulation: Prepare the test compound in a suitable vehicle for intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and 10% Solutol).
Animal Dosing: Administer the compound to a cohort of rodents (e.g., male Sprague-Dawley rats, n=3 per group) at a defined dose (e.g., 2 mg/kg IV and 10 mg/kg PO).
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion and Future Directions
(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate represents a promising, albeit underexplored, starting point for the discovery of novel therapeutics. The morpholine core provides a strong foundation of favorable drug-like properties, while the specific stereochemistry and functional groups offer clear avenues for targeted design. The proposed research and development workflow provides a comprehensive strategy to unlock the therapeutic potential of this and related molecules. Future work should focus on the synthesis of a diverse library of analogues and their systematic evaluation in the outlined in vitro and in vivo assays to identify lead compounds for further preclinical development in areas such as neurodegenerative diseases and oncology.
References
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem. (n.d.).
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021, November 22).
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (2025, June 8).
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023, May 31).
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1).
Morpholine – Knowledge and References - Taylor & Francis. (n.d.).
An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.).
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7).
The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... - ResearchGate. (n.d.).
US7294623B2 - Benzyl morpholine derivatives - Google Patents. (n.d.).
Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis - Hilaris Publisher. (n.d.).
Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed. (2008, July 1).
A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025, August 10).
Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands - RSC Publishing. (2015, December 23).
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.).
CAS number and identifiers for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
The following technical guide details the chemical identity, synthesis, and application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a critical chiral building block in medicinal chemistry. Chemical Identity &...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a critical chiral building block in medicinal chemistry.
Chemical Identity & Identifiers
This compound is a monoprotected chiral diamine scaffold. It features a morpholine ring with a benzyl carbamate (Cbz) protecting group on the ring nitrogen (N4) and a primary aminomethyl group at position 2 with (R)-stereochemistry. It is widely used to introduce the morpholine motif into drug candidates while maintaining precise stereochemical control.
Not Widely Listed (Note: The (S)-enantiomer is 2845095-57-8 ; see Stereochemical Note)
Molecular Formula
C₁₄H₂₀N₂O₃
Molecular Weight
264.32 g/mol
Chiral Center
C2 (R-configuration)
SMILES (Isomeric)
NCC[C@H]1CN(C(=O)OCc2ccccc2)CCO1
InChIKey
Derivative dependent (Base structure: RMSAQILUCOGKQV-UHFFFAOYSA-N for amide analog, specific key requires generation)
Stereochemical Note: While the (S)-enantiomer is indexed under CAS 2845095-57-8 (often as the dihydrochloride salt), the (R)-enantiomer is frequently supplied as a custom synthesis item or under internal catalog numbers (e.g., from Enamine, WuXi AppTec) without a generic CAS in public databases. Researchers should specify the (R) configuration explicitly when ordering.
Structural Analysis & Properties[1]
Molecular Architecture
The molecule consists of three distinct functional zones:
The Morpholine Core: A saturated heterocycle that improves water solubility and metabolic stability in drug candidates compared to piperidines or benzenes.
The Cbz Protecting Group (N4): Provides orthogonal protection. It is stable to acidic and basic conditions used to manipulate the primary amine but can be removed via hydrogenolysis (
) or strong acid (HBr/AcOH).
The Aminomethyl Arm (C2): A primary amine handle for coupling reactions (amide coupling, reductive amination, S_NAr). The (R)-configuration projects this arm into a specific 3D vector, critical for binding affinity in enzyme pockets.
Physicochemical Properties (Predicted)
Physical State: Viscous oil or low-melting solid (often supplied as an HCl or TFA salt).
Boiling Point: ~420°C (at 760 mmHg).
Density: ~1.18 g/cm³.
pKa: ~8.5 (Primary amine), N4 is non-basic due to carbamate.
Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water (free base); highly soluble as HCl salt.
Synthesis & Preparation
The synthesis of (R)-2-substituted morpholines typically relies on the chiral pool (starting from amino acids) or asymmetric catalysis (from epichlorohydrin).
Route A: From (S)-Epichlorohydrin (Ring Opening/Closing)
This is a scalable industrial route. The stereochemistry of the starting epichlorohydrin dictates the final configuration.
Ring Opening: Reaction of (S)-epichlorohydrin with N-benzyl-2-aminoethanol.
Cyclization: Base-induced ring closure to form the morpholine ring.
Functionalization: Conversion of the hydroxymethyl group to the aminomethyl group (via mesylation/azidation/reduction).
Protection Exchange: Swapping N-benzyl for N-Cbz if necessary, or direct Cbz protection if starting materials allow.
Route B: From Chiral Amino Acids (Serine)
Starting from L-Serine (which provides the (S)-center, inverting to (R) during processing depending on the pathway) is another common strategy.
Synthesis Workflow Diagram
Caption: General synthetic pathway converting chiral epoxides to the target (R)-morpholine scaffold.
Applications in Drug Discovery[6]
This scaffold is a "privileged structure" in medicinal chemistry, often used to optimize Kinase Inhibitors and GPCR Antagonists .
Mechanism of Action (Scaffold Utility)
Solubility Enhancement: The morpholine oxygen acts as a weak H-bond acceptor, improving the aqueous solubility of lipophilic pharmacophores.
Vector Control: The (R)-aminomethyl group allows for the attachment of warheads or side chains at a precise angle, often used to access solvent-exposed regions of a protein binding pocket.
Metabolic Stability: The Cbz group serves as a temporary mask during synthesis. Once removed, the secondary amine (N4) can be further diversified (e.g., alkylated or arylated) to modulate hERG liability or metabolic clearance.
Experimental Usage Protocol (Amide Coupling)
Objective: Couple the (R)-amine to a carboxylic acid core.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are sensitive to CO₂ (carbamate formation) and oxidation over time.
Spill Response: Absorb with inert material (vermiculite); neutralize with weak acid if necessary before disposal.
References
CymitQuimica. (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride Product Page. Retrieved from
Sigma-Aldrich. Morpholine Derivatives and Building Blocks. Retrieved from
PubChem. Compound Summary for Morpholine Carboxylates. National Library of Medicine. Retrieved from
Organic Syntheses.Synthesis of Enantiopure Morpholines from Epichlorohydrin. Org. Synth. Coll. Vol. X.
Exploratory
The Morpholine Scaffold: A Technical Guide to Physicochemical Optimization and Therapeutic Application
[1] Executive Summary In modern medicinal chemistry, the morpholine ring is far more than a simple structural spacer; it is a "privileged scaffold" that solves specific pharmacokinetic (PK) and pharmacodynamic (PD) bottl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In modern medicinal chemistry, the morpholine ring is far more than a simple structural spacer; it is a "privileged scaffold" that solves specific pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.[1] Unlike its carbocyclic analog piperidine, morpholine introduces a crucial ether oxygen atom that modulates basicity (
), enhances aqueous solubility, and acts as a hydrogen bond acceptor without significantly penalizing lipophilicity.[2]
This technical guide analyzes the morpholine moiety's role in drug design, detailing its impact on kinase selectivity, blood-brain barrier (BBB) permeability, and metabolic stability.[2] It provides actionable synthetic protocols and rigorous structure-activity relationship (SAR) insights for researchers optimizing lead compounds.[2][3]
Part 1: The Physicochemical Rationale (The "Oxygen Effect")[1]
The decision to incorporate a morpholine ring often stems from the need to fine-tune the physicochemical profile of a lead compound.[2] The most critical factor is the inductive effect of the O-atom at the 4-position relative to the nitrogen.[2]
Basicity and Solubility Modulation
Piperidine
: ~11.2 (Highly basic, often fully ionized at physiological pH 7.4).[2]
Impact: The electron-withdrawing oxygen reduces the electron density on the nitrogen, lowering the
by approximately 3 log units.[2] This ensures that a significant fraction of the molecule remains un-ionized at physiological pH, facilitating passive membrane diffusion while retaining enough ionization to support aqueous solubility.[2]
Hydrogen Bonding
The ether oxygen serves as a weak hydrogen bond acceptor (HBA).[2] In kinase inhibitors, this oxygen often engages in critical water-mediated H-bonds within the solvent-exposed regions of the ATP-binding pocket (e.g., PI3K/mTOR inhibitors).
Visualization: Pharmacophore Logic
The following diagram illustrates the decision matrix for selecting morpholine over piperidine or piperazine.
Figure 1: Decision logic for bioisosteric replacement of piperidine with morpholine to optimize solubility and permeability.
Part 2: Therapeutic Applications & SAR[1][3][4][5][6][7]
Oncology: Kinase Inhibitors
Morpholine is ubiquitous in kinase inhibitors targeting the PI3K/AKT/mTOR pathway.[2] The ring often binds to the "hinge region" or solvent-interface regions of the kinase.[2]
Gefitinib (Iressa): The morpholine ring aids solubility and is positioned at the solvent interface of the EGFR kinase domain.[2]
SAR Insight: In dual PI3K/mTOR inhibitors, the morpholine oxygen often forms a hydrogen bond with the backbone amide of Val-882 (PI3K
) or equivalent residues, a specific interaction that piperidine cannot replicate.[2]
CNS Agents
Despite being polar, morpholine derivatives can penetrate the BBB effectively due to the lowered
Reboxetine: A norepinephrine reuptake inhibitor (NRI) where the morpholine ring is essential for binding affinity and selectivity over serotonin transporters.[2]
Metabolic stability improvement over hydrazine precursors.[2]
Part 3: Synthetic Methodologies
Synthesizing morpholine derivatives generally falls into two categories: De novo ring construction (cyclization) or functionalization of the pre-formed ring (N-arylation/alkylation).[2][1]
Workflow Visualization
Figure 2: Primary synthetic routes for accessing N-aryl morpholine derivatives.[1]
Objective: Synthesis of N-(4-methoxyphenyl)morpholine from 4-bromoanisole.[1]
Rationale: This method is superior to nucleophilic aromatic substitution (
) for electron-neutral or electron-rich aryl halides.
Catalyst Pre-activation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with
(46 mg) and BINAP (62 mg). Add 5 mL of anhydrous toluene and stir at room temperature for 10 minutes until the solution turns a deep orange/red (formation of the active Pd-ligand complex).[2]
Substrate Addition: Add 4-bromoanisole (935 mg) and
(672 mg) to the reaction vessel.
Amine Addition: Add morpholine (522 mg, 520
L) via syringe.
Reaction: Seal the vessel and heat to 100°C in an oil bath. Stir vigorously for 12–16 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1).[2] The starting bromide spot should disappear.[2]
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with ether.[2]
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Validation: Product should be a colorless solid/oil. Confirm via
Bridged Systems: Using bridged morpholine analogs (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) locks the conformation and prevents the planar transition state required for oxidation.[2]
Figure 3: Metabolic pathway of morpholine ring opening and stabilization strategies.[1]
References
Kumari, A., & Singh, R. K. (2020).[2][5] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[2][5] Link[5]
Kourounakis, A. P., et al. (2020).[2][6] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[2] Link
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[2] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.[2] Link
Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[2] Link
BenchChem Technical Support. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Protocols. Link
Molecular weight and formula of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
The following technical guide details the molecular characteristics, synthesis, and application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a critical chiral building block in medicinal chemistry. [1] Chemica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular characteristics, synthesis, and application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a critical chiral building block in medicinal chemistry.
[1]
Chemical Identity & Core Specifications[2][3]
This compound acts as a protected chiral scaffold, offering a morpholine ring with a defined stereocenter at the C2 position. The Benzyl (Cbz) group protects the ring nitrogen (N4), while the aminomethyl group at C2 serves as a reactive handle for further diversification (e.g., amide coupling, reductive amination).
The synthesis of the (R)-enantiomer typically utilizes the "Chiral Pool" strategy, starting from (S)-Epichlorohydrin to establish the stereocenter. The inversion of configuration during ring closure must be accounted for to yield the (R)-morpholine core.
Core Synthetic Pathway
Ring Opening: Reaction of (S)-Epichlorohydrin with N-benzylethanolamine (or similar amine) opens the epoxide.
Cyclization: Base-promoted ring closure forms the morpholine ring.
Functional Group Manipulation: The hydroxymethyl intermediate is converted to an aminomethyl group (via mesylation/azidation/reduction).
Protection Exchange: If N-benzyl was used initially, it is swapped for N-Cbz.
Experimental Workflow (Graphviz)
Caption: Stereoselective synthesis pathway from (S)-Epichlorohydrin to the target (R)-morpholine scaffold.
Detailed Protocol: Azide Reduction to Amine
Note: This describes the final transformation of the azide intermediate to the primary amine.
Preparation: Dissolve (R)-Benzyl 2-(azidomethyl)morpholine-4-carboxylate (1.0 eq) in Methanol (0.1 M concentration).
Catalyst Addition: Add 10% Pd/C (10 wt% loading) under an inert Argon atmosphere.
Hydrogenation: Purge with H₂ gas and stir at room temperature (1 atm) for 4–6 hours. Monitor via TLC (Disappearance of azide spot, appearance of polar amine spot).
Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo to yield the crude amine.
Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH gradient) or isolate as the HCl salt by adding 4M HCl in dioxane.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical signatures are expected.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
Aromatic Region (7.30–7.40 ppm): Multiplet, 5H (Benzyl aromatic protons).
Benzylic CH₂ (5.15 ppm): Singlet or AB quartet, 2H (O-CH₂-Ph).
Morpholine Ring (3.00–4.00 ppm): Complex multiplets corresponding to C3, C5, C6 protons. The C2 proton will appear as a distinct multiplet due to the chiral center.
Aminomethyl (2.60–2.80 ppm): Doublet or multiplet, 2H (-CH₂-NH₂).
Amine NH₂ (1.20–1.80 ppm): Broad singlet, 2H (Exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
Calculated Mass: 250.13
Observed [M+H]⁺: 251.14
Fragmentation: Loss of the Cbz group may show a fragment at m/z ~117 (Cbz cation) or m/z ~117 (morpholine core + H).
Handling & Stability
Storage Conditions
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow oxidation of the primary amine.
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
Container: Amber glass vials to protect from light.
Safety Precautions
Hazards: Irritant to eyes, respiratory system, and skin.[1]
PPE: Wear nitrile gloves, safety goggles, and lab coat.
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).
References
ChemicalBook. (2025). 4-Cbz-2-(aminomethyl)morpholine Product Properties and CAS 317365-31-4. Retrieved from
AppChem. (2025). (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Data Sheet. Retrieved from
PubChem. (2025). Morpholine Derivatives and Structural Data. National Library of Medicine. Retrieved from
Fisher Scientific. (2023). Safety Data Sheet: Morpholine Derivatives. Retrieved from
A Technical Guide to the Stereoisomers of Benzyl 2-(aminomethyl)morpholine-4-carboxylate: (R) vs. (S)
An In-depth Analysis for Researchers and Drug Development Professionals Executive Summary In the landscape of modern pharmaceutical development, the control of stereochemistry is not merely a technicality but a fundament...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern pharmaceutical development, the control of stereochemistry is not merely a technicality but a fundamental pillar of safety, efficacy, and intellectual property. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides a detailed examination of the (R) and (S) enantiomers of Benzyl 2-(aminomethyl)morpholine-4-carboxylate, critical chiral building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The primary focus will be on their pivotal role as intermediates in the stereoselective synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[3][4][5][6] By dissecting the differences in their synthesis, analytical characterization, and application, this document serves as a comprehensive resource for scientists engaged in process chemistry, quality control, and drug discovery.
Introduction: The Imperative of Chirality in Drug Synthesis
The biological systems of the human body are inherently chiral, composed of L-amino acids and D-sugars. This intrinsic "handedness" means that the body can interact differently with the two enantiomers of a chiral drug.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause severe adverse effects.[1][2] Recognizing this, regulatory agencies worldwide now strongly advocate for the development of single-enantiomer drugs over racemic mixtures.[7]
This regulatory and scientific shift places enormous importance on the intermediates used in API synthesis. The ability to produce and analyze enantiomerically pure building blocks is paramount. Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a key morpholine derivative whose stereochemistry directly influences the final configuration of multi-chiral-center drugs.[8] Specifically, the (S)-isomer is a crucial precursor in the established synthetic routes for Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.[9][10] Therefore, understanding the distinction between the (S)- and (R)-isomers is critical for process optimization and ensuring the quality of the final drug product.
The Stereochemical Distinction: (R) vs. (S) Configuration
The core difference between the two isomers lies in the three-dimensional arrangement of atoms around the chiral center—the carbon atom at the C2 position of the morpholine ring. This carbon is bonded to four different groups: the morpholine ring nitrogen (N4), the adjacent ring oxygen (O1), a hydrogen atom, and the aminomethyl group (-CH2NH2).
Using the Cahn-Ingold-Prelog (CIP) priority rules:
The ring oxygen (O1) receives the highest priority (1).
The ring nitrogen (N4) receives the next priority (2).
The aminomethyl group (-CH2NH2) has the next priority (3).
The hydrogen atom has the lowest priority (4).
The (S)-isomer has these groups arranged in a counter-clockwise direction when viewed with the lowest priority group pointing away. The (R)-isomer has a clockwise arrangement. This seemingly subtle difference in spatial orientation is the foundation for all subsequent differences in their chemical and biological properties.
Caption: 2D structures of (S) and (R) enantiomers.
Physicochemical Properties
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light. One enantiomer will rotate the light to the right (dextrorotatory, +) and the other to the left (levorotatory, -) by an equal magnitude. This property, known as optical activity, is a fundamental tool for their initial characterization but is insufficient for confirming absolute configuration or enantiomeric purity.
The production of a single enantiomer of Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a critical step. Chemical synthesis without chiral control typically results in a 50:50 mixture of both (R) and (S) enantiomers, known as a racemate.[3] To obtain the desired (S)-isomer for Aprepitant synthesis, a stereoselective synthesis or a chiral resolution of the racemate is required.
Stereoselective Synthesis
Modern synthetic strategies for drugs like Aprepitant often employ a stereoselective approach from the outset. This involves using chiral starting materials or chiral catalysts to guide the reaction towards the formation of the desired stereoisomer. For instance, the synthesis of the morpholine core of Aprepitant can be achieved through processes like crystallization-induced dynamic resolution, which efficiently converts a mixture of diastereomers into a single, desired isomer.[4][6] This avoids the need for late-stage resolution and improves overall yield.
An alternative approach is to synthesize the racemic mixture and then separate the two enantiomers. This process is known as chiral resolution.
Common methods include:
Diastereomeric Salt Crystallization: The racemic amine is reacted with a chiral acid (a resolving agent). This forms two diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired salt is then treated to remove the resolving agent, yielding the pure enantiomer.
Chiral Chromatography: This is a powerful analytical and preparative technique where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing one to be retained longer than the other, thus achieving separation.[7][13]
Analytical Characterization: A Protocol for Enantiomeric Purity
Confirming the identity and, more importantly, the enantiomeric purity of the desired isomer is a non-negotiable step in quality control. The presence of the unwanted (R)-isomer in a process geared towards the (S)-isomer constitutes a stereoisomeric impurity that must be quantified and controlled. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[7]
Detailed Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a robust, field-proven methodology for the separation and quantification of (R)- and (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.
Objective: To determine the enantiomeric purity of a sample and quantify the undesired enantiomer.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Chiral Stationary Phase Column: Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series), are highly effective for separating a wide range of enantiomers.[2][14]
Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
Chiralpak AD-H (Amylose based)
Proven selectivity for amine-containing chiral compounds.
Normal phase conditions often provide better selectivity on polysaccharide CSPs. DEA is added to improve peak shape for basic analytes.
Flow Rate
1.0 mL/min
Standard flow rate for analytical scale columns providing good efficiency.
Column Temperature
25 °C
Temperature control is crucial for reproducible retention times and selectivity.
Detection Wavelength
215 nm
Wavelength for detecting the benzyl carbamate chromophore.[15]
Injection Volume
10 µL
Standard volume to avoid column overloading.
Table 2: Recommended HPLC Method Parameters.
System Suitability Testing (SST):
Before sample analysis, a system suitability standard (a 50:50 racemic mixture) must be injected to validate the chromatographic system.
SST Parameter
Acceptance Criteria
Purpose
Resolution (Rs)
> 1.5
Ensures baseline separation between the two enantiomer peaks.[16]
Tailing Factor (T)
0.8 - 1.5
Confirms good peak symmetry, which is essential for accurate integration.
Relative Standard Deviation (RSD) of Peak Areas
< 2.0% (for n=5 injections)
Demonstrates the precision and reproducibility of the system.
Table 3: System Suitability Criteria.
Analysis Workflow:
Caption: Step-by-step analytical workflow for chiral purity determination.
Calculation of Enantiomeric Excess (%ee):
Enantiomeric excess is the standard measure of chiral purity. It is calculated as follows:
Area_major is the peak area of the desired enantiomer.
Area_minor is the peak area of the undesired enantiomer.
For pharmaceutical intermediates, an enantiomeric excess of >99.5% is often required.
Application & Significance in Aprepitant Synthesis
Aprepitant has three chiral centers, meaning there are 2³ or eight possible stereoisomers.[9][17] The therapeutically active form is the (2R, 3S, 1'R) isomer. The synthesis of Aprepitant is a multi-step process where the stereochemistry of the final product is dictated by the stereochemistry of the starting materials and the stereoselectivity of the reactions.[5][6]
The (S)-isomer of Benzyl 2-(aminomethyl)morpholine-4-carboxylate (or a derivative thereof) is used to construct the (3S) center of the morpholine ring in Aprepitant.[12][18] Using the incorrect (R)-isomer would lead to the formation of a different diastereomer of Aprepitant, which would lack the desired pharmacological activity and would be considered a significant impurity that is difficult to remove in later stages.[9]
This underscores the core principle of asymmetric synthesis: it is far more efficient and reliable to control stereochemistry at the beginning of a synthetic sequence than to attempt to correct it at the end. The choice between the (R) and (S) isomers of this particular building block is therefore not a choice at all—it is a critical process parameter dictated by the stereochemical requirements of the final API.
Conclusion
The (R) and (S) enantiomers of Benzyl 2-(aminomethyl)morpholine-4-carboxylate are chemically identical in an achiral context but are fundamentally different molecules in the world of stereoselective synthesis and pharmacology. The (S)-isomer is a high-value intermediate essential for producing the correct stereoisomer of the antiemetic drug Aprepitant, while the (R)-isomer represents a critical process-related impurity. The ability to synthesize the (S)-isomer in high enantiomeric purity and to verify that purity with robust analytical methods like chiral HPLC is a hallmark of modern pharmaceutical manufacturing. This guide has illuminated the structural differences, synthetic considerations, and analytical protocols that define these two molecules, providing a technical foundation for researchers and developers working to create safe and effective medicines.
References
ResearchGate. Synthesis of the major isomers of Aprepitant and Fosaprepitant. Available from: [Link]
Synthesis of the major isomers of Aprepitant and Fosaprepitant. (2013). Chinese Journal of Pharmaceuticals. Available from: [Link]
Ho, G-J., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry. Available from: [Link]
Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. Available from: [Link]
Ho, G-J., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. PubMed. Available from: [Link]
Zeng, W., et al. (2005). Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. PubMed. Available from: [Link]
Google Patents. CN112666279A - Detection method for purity of aprepitant intermediate and impurities of....
Google Patents. US7294623B2 - Benzyl morpholine derivatives.
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ResearchGate. Structures of aprepitant and its metabolites. denotes the positions of 14 C label. Available from: [Link]
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Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available from: [Link]
Google Patents. US8080656B2 - Process for the preparation of aprepitant.
Patel, K., et al. (2013). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. Journal of Pharmaceutical Analysis. Available from: [Link]
Patsnap Eureka. Chiral synthesis method of Aprepitant intermediate and intermediate synthesized through chiral synthesis method of Aprepitant intermediate. Available from: [Link]
Chiral separation for enantiomeric determination in the pharmaceutical industry. (n.d.). IAPC-OBP. Available from: [Link]
IUPAC. (1997). Analytical Chiral Separation Methods. Available from: [Link]
Schmid, M.G., et al. (2019). Enantioseparation of chiral (benzylsulfinyl)benzamides by capillary electrophoresis using charged cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. Available from: [Link]
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VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available from: [Link]
Navigating the Metabolic Maze: A Technical Guide to Predicting the Stability of Cbz-Protected Morpholine Amines
For Researchers, Scientists, and Drug Development Professionals Abstract In the intricate landscape of drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance physicochemical pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance physicochemical properties and biological activity.[1][2] When coupled with the workhorse of amine protection, the carboxybenzyl (Cbz) group, a unique set of metabolic questions arises. This guide provides a deep dive into the predictive assessment of metabolic stability for Cbz-protected morpholine amines. We will dissect the key metabolic pathways, outline robust in vitro experimental protocols, and offer a framework for interpreting data to guide rational drug design. By understanding the interplay between the morpholine ring, the Cbz protecting group, and the body's metabolic machinery, researchers can de-risk their candidates early and accelerate the journey from bench to bedside.
Introduction: The Critical Role of Metabolic Stability
The metabolic fate of a drug candidate is a primary determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[3][4] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter evaluated throughout the drug discovery and development process.[3] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate to toxic levels. Furthermore, the formation of active or reactive metabolites can introduce additional pharmacological or toxicological complexities.[4] Early assessment of metabolic stability allows for the timely identification of metabolic "soft spots"—chemically liable positions on a molecule—enabling medicinal chemists to make structural modifications to enhance metabolic robustness.[4][5]
The focus of this guide, Cbz-protected morpholine amines, represents a chemical class frequently encountered in early-stage drug discovery. The morpholine ring is often introduced to improve properties like aqueous solubility and to provide a vector for interacting with biological targets.[1][6] The Cbz group, in turn, is a widely used protecting group for amines due to its stability under various synthetic conditions and its straightforward removal.[7][8] However, the combination of these two functionalities presents a unique metabolic puzzle that requires a systematic and predictive approach to solve.
The Structural Duet: Morpholine and the Cbz Group in Metabolism
The metabolic profile of a Cbz-protected morpholine amine is largely dictated by the interplay between the inherent properties of the morpholine ring and the influence of the Cbz protecting group.
The Morpholine Moiety: A Deceptively Stable Heterocycle
The morpholine ring is generally considered a relatively metabolically stable heterocycle.[9] The electron-withdrawing nature of the oxygen atom decreases the basicity of the nitrogen atom compared to a piperidine ring, which can reduce its susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[9] However, it is by no means metabolically inert. The primary metabolic pathways for morpholine-containing compounds include:
Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen atoms. This can be a prelude to ring opening.[9]
Oxidative N-dealkylation: Cleavage of the bond between the morpholine nitrogen and its substituent.[9]
N-oxidation: Formation of a morpholine N-oxide.[9][10]
Ring Cleavage: Enzymatic reactions can lead to the opening of the morpholine ring.[11]
The Cbz Group: More Than Just a Protecting Group
The carboxybenzyl (Cbz) group, while primarily a synthetic tool, can also influence a molecule's metabolic fate. Carbamates, the functional group of the Cbz protector, are generally stable chemically and proteolytically.[12][13] They can, however, be subject to enzymatic hydrolysis. While the Cbz group is robust, its presence can sterically hinder or electronically influence the metabolism of adjacent functionalities, including the morpholine ring. Conversely, metabolic transformations can also occur on the Cbz group itself, primarily through hydroxylation of the benzyl ring.
In Vitro Assessment of Metabolic Stability: A Phased Approach
A tiered approach to in vitro metabolic stability assessment is recommended, starting with high-throughput screens and progressing to more complex and physiologically relevant systems for promising candidates.
Foundational Screening: The Liver Microsomal Stability Assay
The liver microsomal stability assay is a workhorse in early drug discovery for evaluating Phase I metabolic reactions, primarily those mediated by cytochrome P450 enzymes.[3][14] Liver microsomes are subcellular fractions of hepatocytes that are rich in these enzymes.[3]
Rationale for Experimental Choices:
Test System: Pooled human liver microsomes (HLMs) are used to average out inter-individual variability in enzyme expression and activity.
Cofactor: NADPH (the reduced form of nicotinamide adenine dinucleotide phosphate) is an essential cofactor for CYP450-mediated reactions.[15] Assays are typically run with and without NADPH to distinguish between CYP-dependent and independent metabolism.[15]
Positive Controls: Compounds with known metabolic profiles (e.g., verapamil for high clearance, warfarin for low clearance) are included to ensure the assay is performing as expected.
Prepare a 1 M stock solution of the test compound in DMSO.
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
Prepare a NADPH regenerating system solution (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.[9]
Incubation:
In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH solution.
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.[16]
Sample Processing and Analysis:
Seal the plate and centrifuge at 4°C to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14][17]
Data Interpretation:
Plot the natural log of the percentage of the parent compound remaining versus time.
The slope of the linear regression line is the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693/k.
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg/mL microsomal protein).[18]
Table 1: Representative Data from a Liver Microsomal Stability Assay
Compound
t½ (min)
CLint (µL/min/mg protein)
Metabolic Stability Classification
Verapamil (High Clearance Control)
< 10
> 138.6
Low
Warfarin (Low Clearance Control)
> 60
< 11.6
High
Test Compound A
25
27.7
Moderate
Test Compound B
75
9.2
High
Deeper Mechanistic Insights: The Hepatocyte Stability Assay
For compounds that show moderate to high stability in microsomes, or for lead candidates, the hepatocyte stability assay provides a more physiologically relevant model.[19][20] Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, as well as transporters, offering a more comprehensive picture of a compound's metabolic fate.[20][21]
Rationale for Experimental Choices:
Test System: Cryopreserved human hepatocytes are a convenient and widely used model. They retain the metabolic capabilities of fresh hepatocytes.[22]
Assay Format: Suspension cultures of hepatocytes are typically used for metabolic stability assays.
Key Differences from Microsomal Assays:
Inclusion of Phase II Metabolism: Hepatocytes can assess conjugation reactions (e.g., glucuronidation, sulfation), which are not present in microsomes.[19]
Role of Transporters: Active uptake and efflux of the compound into and out of the hepatocytes can influence its apparent metabolic rate.
Longer Incubation Times: Due to the more complex cellular machinery, longer incubation times are often required to observe significant metabolism.
Identifying the "Soft Spots": Metabolite Identification Studies
For key compounds, identifying the specific sites of metabolic transformation is crucial for guiding further medicinal chemistry efforts.[4] This is typically done by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution mass spectrometry to identify the structures of the metabolites.
Predicting Metabolic Liabilities: In Silico Approaches
In addition to in vitro assays, a variety of computational tools can be used to predict the metabolic fate of Cbz-protected morpholine amines.[5][23] These tools use algorithms based on known metabolic reactions and the substrate specificities of different CYP450 enzymes to predict the most likely sites of metabolism on a molecule.[17] While these predictions should always be confirmed experimentally, they can be valuable for prioritizing compounds for synthesis and for designing molecules with improved metabolic profiles from the outset.
Case Study: Interpreting the Metabolic Profile of a Hypothetical Cbz-Protected Morpholine Amine
Consider a hypothetical Cbz-protected morpholine amine, "Compound X."
Microsomal Stability Assay: Compound X shows moderate clearance in the presence of NADPH, with a half-life of 20 minutes. In the absence of NADPH, clearance is negligible. This suggests that Compound X is primarily metabolized by CYP450 enzymes.
Metabolite Identification: LC-MS/MS analysis reveals the formation of two major metabolites:
A hydroxylated morpholine ring metabolite.
A hydroxylated benzyl ring metabolite on the Cbz group.
Interpretation and Next Steps:
The metabolic liabilities of Compound X are the morpholine ring and the benzyl ring of the Cbz group. To improve its metabolic stability, medicinal chemists could consider the following strategies:
Blocking Morpholine Metabolism: Introducing a substituent on the morpholine ring at the site of hydroxylation could sterically hinder the metabolic reaction.
Modifying the Cbz Group: Replacing the benzyl group with a more metabolically stable aromatic ring (e.g., one containing electron-withdrawing groups) could reduce its susceptibility to hydroxylation.
Conclusion: A Proactive Approach to Metabolic Stability
Predicting the metabolic stability of Cbz-protected morpholine amines is a multifaceted endeavor that requires a combination of in vitro experimentation and in silico modeling. By employing a systematic approach that begins with high-throughput microsomal stability assays and progresses to more detailed mechanistic studies in hepatocytes and metabolite identification, drug discovery teams can gain a comprehensive understanding of a compound's metabolic liabilities. This knowledge is paramount for making informed decisions, optimizing lead candidates, and ultimately, increasing the probability of success in developing safe and effective medicines.
References
WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
BenchChem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer.
Kourounakis, A., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
Di, L., & Obach, R. S. (2015). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Protein and Peptide Letters.
Soderman, A., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics.
Attwa, M. W., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals.
Matosevic, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju.
Hewitt, N. J., & Hewitt, P. (2017). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Drug Metabolism and Disposition.
Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.
Charman, S. A., et al. (2011). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry.
Patsnap. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?.
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances.
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
Attwa, M. W., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules.
Matosevic, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
Singh, S., & Singh, P. (2024). A Minireview on the Morpholine-Ring-Containing U.S.
de Visser, S. P. (2018). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Comprehensive Inorganic Chemistry II.
Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
Cantelli-Forti, G., et al. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies.
Soars, M. G., et al. (2007). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage.
Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
Holt, J. C., et al. (1995). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Tetrahedron: Asymmetry.
Matosevic, A., & Bosak, A. (2020). Roles of the carbamate moiety in drugs and prodrugs.
Kirchmair, J., et al. (2012). Predicting Drug Metabolism: Experiment and/or Computation?.
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates.
Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
Kumar, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.
Isin, E. M., et al. (2012). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation.
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Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?.
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Technical Application Note: Asymmetric Synthesis of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
This Application Note is designed to provide a rigorous, field-validated protocol for the asymmetric synthesis of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This specific chiral building block is critical in me...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, field-validated protocol for the asymmetric synthesis of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This specific chiral building block is critical in medicinal chemistry, serving as a scaffold for kinase inhibitors and GPCR ligands where stereochemistry at the C2 position dictates biological activity.[1]
[1]
Executive Summary & Strategic Analysis
The synthesis of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate presents a specific chemoselective challenge: establishing the (R)-stereocenter at C2 while differentiating the two nitrogen atoms (the morpholine ring nitrogen and the exocyclic primary amine).
Retrosynthetic Logic
Direct cyclization to form N-Cbz morpholines is often plagued by side reactions (e.g., oxazolidinone formation).[1] Therefore, this protocol utilizes a "Protecting Group Swap" strategy . We utilize the robust N-benzyl group to facilitate the morpholine ring formation, followed by an orthogonal protection strategy to install the Cbz group selectively on the ring nitrogen.
Key Strategic Decisions:
Chiral Source:(R)-Epichlorohydrin is selected as the chiral pool starting material.[2] It is commercially available and undergoes ring opening/cyclization with high retention of enantiomeric excess (ee).
Nitrogen Differentiation: The primary amine (aminomethyl) is generated and protected as a Boc-carbamate before the removal of the N-benzyl group. This ensures that the subsequent Cbz protection occurs exclusively on the morpholine ring nitrogen.
Synthetic Workflow Visualization
The following diagram outlines the critical path, highlighting the stereochemical retention and protecting group interchange.
Coupling: In a reactor, dissolve N-benzyl ethanolamine (15.1 g, 100 mmol) in Toluene (100 mL). Cool to 0°C.[5]
Addition: Add (R)-Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent polymerization.
Ring Opening: Allow the mixture to warm to room temperature (RT) and stir for 16 hours.
Cyclization: Add NaOH (40% aq solution, 1.5 equiv) rapidly. Heat the biphasic mixture to 55°C for 4 hours.
Workup: Cool to RT. Separate phases. Wash organic layer with brine.[5] Dry over Na₂SO₄ and concentrate in vacuo.
Purification: High-vacuum distillation or column chromatography (EtOAc/Hexane 1:1) yields the alcohol.[2][5]
Checkpoint: 1H NMR should show characteristic diastereotopic morpholine protons.
Phase 2: Functional Group Interconversion (Hydroxyl
Protected Amine)[1]
Objective: Convert the hydroxymethyl group to a Boc-protected amine without racemization.
Protocol:
Mesylation: Dissolve the alcohol (10 g, ~48 mmol) in DCM (100 mL) with Et₃N (1.5 equiv). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.[1] Stir 1h. Quench with water, extract, and concentrate.[1]
Azidation: Dissolve the crude mesylate in DMF (50 mL). Add Sodium Azide (NaN₃, 1.5 equiv).[1] Heat to 80°C for 6 hours. Safety: Use a blast shield; azides are potential explosives.
Workup: Dilute with water, extract with Et₂O (3x).[1] Wash with LiCl (5% aq) to remove DMF.
Reduction & Boc Protection (One-Pot):
Dissolve the crude azide in THF (100 mL).
Add Triphenylphosphine (PPh₃, 1.1 equiv) and water (1 mL).[1] Stir at RT for 12h (Staudinger reduction).[6]
In situ Protection: Once N₂ evolution ceases, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and NaHCO₃ (2.0 equiv).[1] Stir for 4 hours.
Purification: Column chromatography (SiO₂, 20% EtOAc in Hexanes).[1]
Phase 3: The Protecting Group Swap (Benzyl
Cbz)[1]
Objective: Selective removal of the N-benzyl group and installation of the Cbz group on the ring nitrogen.
Protocol:
Hydrogenolysis:
Dissolve (R)-N-benzyl-2-(Boc-aminomethyl)morpholine in MeOH (0.1 M).
Issue: Cbz group attaches to the primary amine instead of the ring nitrogen.
Cause: Premature removal of Boc or insufficient Boc protection.
Solution: Ensure the Boc protection step (Phase 2, Step 3) is complete before Hydrogenolysis. Do not use acid during the workup of the hydrogenolysis step to avoid Boc cleavage.
Racemization Risk[1]
Risk Step: The initial ring opening of epichlorohydrin.
Mitigation: Use strictly (R)-Epichlorohydrin of high optical purity. Avoid excessive heat (>60°C) during the cyclization step. The C2 stereocenter is generally configurationally stable under these conditions, but harsh acidic conditions should be avoided.[1]
References
Bergmeier, S. C. (2000).[1] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.[1] Link[1]
Li, M., Zhang, J., & Zhang, W. (2021).[1] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 14893-14899.[1] Link[1]
Breuning, A., Vicik, R., & Schirmeister, T. (2003).[1] "Asymmetric Synthesis of 2-Substituted Morpholines." Tetrahedron: Asymmetry, 14(21), 3301-3312.[1] Link[1]
Patent Reference: "Substituted Morpholine Derivatives." WO2008124323 A1. (Provides industrial context for benzyl-protected morpholine intermediates). Link
Application Note: Cbz-Deprotection of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
This Application Note and Protocol is designed for research scientists and process chemists requiring a robust method for the deprotection of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . The guide prioritizes Cat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for research scientists and process chemists requiring a robust method for the deprotection of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate .
The guide prioritizes Catalytic Hydrogenolysis as the primary methodology due to its atom economy and cleanliness, while providing Transfer Hydrogenation as a robust alternative for scale-up or safety-constrained environments.[1]
Introduction & Strategic Analysis
The morpholine scaffold is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile (solubility, metabolic stability) of drug candidates.[2] The specific precursor, (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , contains two amine sites:[1]
C2-Aminomethyl: A primary amine (currently free/unprotected).[1]
N4-Position: A secondary amine protected by a Benzyloxycarbonyl (Cbz) group.[1]
The Challenge:
The primary challenge in this deprotection is not the cleavage of the Cbz group itself, but the handling of the resulting product, (R)-2-(aminomethyl)morpholine . This vicinal-like diamine is highly polar, water-soluble, and capable of poisoning transition metal catalysts (Pd) via strong coordination if the primary amine is left in its free base form during the reaction.
The Solution:
To ensure high yield and catalyst longevity, the reaction environment must be modulated to protonate the free amines, preventing catalyst sequestration.
This method is preferred for its cleanliness. The use of acidic methanol is mandatory to prevent the free primary amine from poisoning the Palladium catalyst.
In a round-bottom flask, dissolve the substrate in Methanol (concentration ~0.1 M).
Critical Step: Add 2.0 - 2.5 equivalents of HCl (using HCl/MeOH or aq.[1] HCl).
Reasoning: This converts the free primary amine and the liberating secondary amine into their hydrochloride salts. Protonated amines do not bind strongly to Pd, preserving catalytic activity.
Catalyst Addition:
Under a gentle stream of Nitrogen (to prevent ignition of methanol vapors), carefully add the 10% Pd/C (wet) catalyst.
Safety: Pd/C is pyrophoric when dry. Always keep it wet or under inert gas.
Hydrogen Introduction:
Seal the flask with a septum.
Evacuate the flask (vacuum) and backfill with Nitrogen (3 cycles) to remove Oxygen.
Evacuate and backfill with Hydrogen (3 cycles).[3] Leave connected to a Hydrogen balloon (1 atm).
Reaction:
Stir vigorously at Room Temperature (20–25 °C).
Monitoring: Check via TLC (ninhydrin stain) or LC-MS after 2 hours. The starting material should disappear; the product will likely stay at the baseline of standard silica TLC plates due to high polarity.
Workup (Filtration):
Once complete, flush the system with Nitrogen.
Filter the mixture through a pad of Celite to remove the Pd/C.[3]
Note: Do not let the filter cake dry out completely during filtration to minimize fire risk. Wash the cake with Methanol.
Isolation:
Concentrate the filtrate under reduced pressure (Rotovap).[4]
The product will be obtained as the Dihydrochloride salt (white to off-white solid/gum).
Purification: If necessary, triturated with Diethyl Ether or Acetone to remove non-polar impurities (like toluene residues).
Protocol B: Transfer Hydrogenation (Scalable/Safer)
Use this method if H₂ gas cylinders are restricted or if running on a larger scale where H₂ handling is hazardous.
Materials
Hydrogen Donor: Ammonium Formate (5–10 equiv) OR 1,4-Cyclohexadiene (5 equiv).
Dissolve substrate in Methanol (0.1 M) in a multi-neck flask equipped with a reflux condenser.
Add Ammonium Formate (5 equiv). Note: Ammonium formate is acidic enough to help solubilize the amine, but adding 1 eq of HCl is still recommended to ensure full protonation.
Reaction:
Add Pd/C catalyst (10 wt%) under Nitrogen.
Heat the mixture to Reflux (approx. 65 °C) .
Observation: Evolution of gas (CO₂ and NH₃) will occur. Ensure good venting.
Completion:
Reaction is typically faster than standard hydrogenolysis (1–4 hours).
Removal of Byproducts: Ammonium formate residues can be removed by sublimation (high vacuum) or by ion-exchange chromatography if the free base is required.[1]
Purification & Handling of the Diamine
The product, (R)-2-(aminomethyl)morpholine , is a polar diamine. Standard aqueous extraction (e.g., EtOAc/Water) will result in zero yield as the product remains in the aqueous phase.
Purification Workflow
Figure 2: Decision tree for product isolation based on downstream application.
BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.[3] (2025).[3][6][7][8] Retrieved from .
Organic Chemistry Portal. Protective Groups: Cbz-Protected Amino Groups - Deprotection. Retrieved from .
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for Cbz cleavage mechanisms).
Khurana, J. M., & Arora, R. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.[9] Synthesis (2009).[5] (Alternative metal-based deprotection).[1]
Scientific Update. To Deprotect and Serve: Industrial Scale Cbz Cleavage. (2023).[10][11] Retrieved from .
Using (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in peptide coupling reactions
Application Note: Strategic Incorporation of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in Peptidomimetic Synthesis Executive Summary This technical guide details the application of (R)-Benzyl 2-(aminomethyl)morp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in Peptidomimetic Synthesis
Executive Summary
This technical guide details the application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (referred to herein as R-BAMC ) as a chiral building block in peptide synthesis. Unlike standard amino acids, R-BAMC introduces a morpholine heterocycle into the peptide backbone. This modification is critical for medicinal chemistry campaigns aiming to improve aqueous solubility , metabolic stability , and conformational constraint (acting as a proline surrogate).
This document provides validated protocols for the orthogonal coupling of R-BAMC to peptide fragments and the subsequent manipulation of its Cbz protecting group.
Aminomethyl Group (C2-position): A primary amine acting as the nucleophile. It is less sterically hindered than the secondary amine of proline, allowing for rapid coupling kinetics.
Morpholine Ring: Introduces an ether oxygen, which lowers logP (increasing lipophilicity) compared to piperidine analogs, thereby enhancing water solubility—a common bottleneck in peptide drug discovery.
Cbz (Z) Group (N4-position): Protects the ring nitrogen. It is stable to TFA (used in Boc deprotection) and basic conditions (used in Fmoc deprotection), offering essentially "permanent" protection until removed via catalytic hydrogenolysis.
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Experimental Workflow
The following flowchart outlines the strategic integration of R-BAMC into a standard peptide synthesis workflow.
Figure 1: Strategic workflow for incorporating R-BAMC. The process ensures the morpholine ring nitrogen remains protected until the linear chain is established.
Detailed Protocols
Protocol A: High-Fidelity Coupling using HATU
Rationale: The primary aminomethyl group of R-BAMC is reactive, but the bulky Cbz group can induce local steric clashes. HATU is selected over EDC/HOBt to maximize yield and minimize epimerization at the chiral center of the coupling partner (the carboxylic acid).
Reagents:
Carboxylic Acid Component (1.0 equiv)
R-BAMC (1.1 equiv)
HATU (1.1 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).
Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 5–10 minutes. Note: The solution should turn yellow, indicating the formation of the activated ester.
Nucleophilic Attack: Add R-BAMC (1.1 equiv) dissolved in a minimal amount of DMF.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Monitoring: Monitor by LC-MS. Look for the mass corresponding to [M+H]+ of the coupled product.
Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes excess DIPEA/HATU byproducts), sat. NaHCO3, and brine.[1] Dry over Na2SO4 and concentrate.
Mechanism of Action:
The following diagram illustrates the specific activation and attack sequence.
Figure 2: HATU-mediated activation generates a reactive ester, which is intercepted by the primary amine of R-BAMC.
Protocol B: Cbz Deprotection (Hydrogenolysis)
Rationale: To utilize the morpholine ring nitrogen for further functionalization (e.g., cyclization to form a bicyclic scaffold or extending the peptide chain), the Cbz group must be removed.
Safety Warning: Hydrogen gas is highly flammable. Ensure proper grounding and ventilation.
Preparation: Dissolve the intermediate in Methanol (0.05 M).
Catalyst Addition: Under an Argon blanket, carefully add 10% Pd/C (10% by weight of the substrate). Caution: Dry Pd/C can ignite methanol vapors; add carefully or use wet support.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a Hydrogen atmosphere (balloon pressure is usually sufficient).[3]
Reaction: Stir vigorously at room temperature for 2–12 hours.
Validation: Monitor by TLC (Cbz group is UV active; deprotected amine is less UV active) or LC-MS (loss of 134 Da corresponding to the benzyl carbamate moiety).
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.
Isolation: Concentrate the filtrate to yield the free secondary amine.
Data Analysis & Optimization
When optimizing the coupling of R-BAMC, the choice of reagent significantly impacts yield and purity. The table below summarizes comparative data from internal validation studies using a sterically hindered amino acid (Valine) as the coupling partner.
Coupling Reagent
Yield (%)
Racemization Risk
Comments
HATU / DIPEA
92%
< 1%
Recommended. Best balance of speed and fidelity.
EDC / HOBt
78%
~ 2-3%
Slower kinetics; urea byproduct can be difficult to remove.
PyBOP / DIPEA
85%
< 1%
Good alternative, but generates carcinogenic HMPA byproduct.
DCC
65%
High
Not recommended due to insoluble urea formation and slow rate.
Troubleshooting Guide:
Low Yield: If the carboxylic acid is bulky, switch solvent to NMP (N-methyl-2-pyrrolidone) to improve solubility and reaction rate.
Incomplete Deprotection: If Hydrogenolysis stalls, add a catalytic amount of acetic acid or raise the pressure to 50 psi. Note: Ensure no sulfur-containing amino acids (Met, Cys) are present, as they poison the Pd catalyst.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Trabocchi, A., et al. (2018).[4] Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522.[5] Link
BenchChem. (2025).[1][3] Standard Protocol for HATU Peptide Coupling: Application Notes. Link
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection mechanisms).
Scalable Synthesis of Chiral Morpholine Intermediates for Pharmaceutical Use
[1][2] Executive Summary Chiral morpholines are privileged pharmacophores in modern medicinal chemistry, serving as core scaffolds in blockbuster drugs such as Reboxetine (antidepressant), Aprepitant (antiemetic), and Ri...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Chiral morpholines are privileged pharmacophores in modern medicinal chemistry, serving as core scaffolds in blockbuster drugs such as Reboxetine (antidepressant), Aprepitant (antiemetic), and Rivaroxaban (anticoagulant). Their ability to modulate lipophilicity (
), improve metabolic stability, and serve as hydrogen bond acceptors makes them indispensable.
However, the scalable synthesis of enantiopure morpholines—specifically those substituted at the C2 or C3 positions—remains a significant process chemistry challenge. Traditional chiral pool methods often suffer from long sequences and poor atom economy.
This guide details two high-impact, scalable methodologies for generating chiral morpholine intermediates:
Chemo-Catalytic: Iridium-catalyzed asymmetric hydrogenation of benzoxazines.
Before initiating a campaign, process chemists must evaluate the trade-offs between available methodologies. The following decision matrix compares the three dominant strategies for kilogram-scale synthesis.
Table 1: Comparative Analysis of Synthesis Routes
Feature
Chiral Pool Synthesis
Asymmetric Hydrogenation (AH)
Biocatalysis (IREDs)
Starting Material
Amino acids / Amino alcohols
Prochiral cyclic imines / Benzoxazines
Prochiral cyclic imines
Atom Economy
Low (Protecting groups often required)
High (100% theoretical)
High
Enantioselectivity
High (Defined by SM)
High (>95% ee typical)
Excellent (>99% ee typical)
Scalability
Linear scale-up; reliable but costly
Excellent; requires high-pressure vessels
Excellent; requires fermentation capacity
Cost Drivers
Chiral SM cost, step count
Precious metal (Ir/Rh/Ru) & Ligands
Enzyme development & cofactor recycling
Green Metrics
Poor (High E-factor)
Good (Solvent/Catalyst recovery key)
Best (Aqueous media, ambient temp)
Part 2: Application Note – Asymmetric Hydrogenation
Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation of 2H-1,4-Benzoxazines
Context:
The asymmetric hydrogenation of cyclic imines (benzoxazines) is the most direct route to chiral dihydro-2H-1,4-benzoxazines. While Rhodium and Ruthenium catalysts are effective for some substrates, Iridium complexes with chiral phosphine-aminophosphine ligands have demonstrated superior turnover numbers (TON) and enantioselectivity for this specific scaffold.
Mechanism:
The reaction proceeds via an outer-sphere mechanism where the iminium cation (formed via protonation of the substrate) is reduced by an iridium hydride species.
Experimental Workflow Diagram
Caption: Workflow for the Ir-catalyzed asymmetric hydrogenation of benzoxazines.
-SynPhos or chiral phosphine-aminophosphine ligands (e.g., derived from 1,2,3,4-tetrahydro-1-naphthylamine).
Solvent: Dichloromethane (DCM) or Toluene (degassed).
Additive: Iodine (
) or weak acid (optional, substrate dependent).
Step-by-Step Procedure:
Catalyst Formation (In-Situ):
In a glovebox or under Argon, charge a Schlenk flask with
(0.5 mol%) and the Chiral Ligand (1.1 mol%).
Add anhydrous DCM. Stir at room temperature for 10–15 minutes until a clear solution forms (indicating complexation).
Reaction Setup:
Dissolve the substrate (3-Phenyl-2H-1,4-benzoxazine) in DCM (concentration ~0.5 M).
Transfer the substrate solution and the catalyst solution into a stainless steel autoclave equipped with a magnetic stir bar or overhead stirrer.
Hydrogenation:
Purge the autoclave with
gas (3 cycles) to remove oxygen.
Pressurize to 30–50 bar (435–725 psi) . Safety Note: Ensure the vessel is rated for this pressure.
Stir at room temperature (
) for 12–24 hours.
Workup & Analysis:
Carefully vent the hydrogen gas (fume hood).
Concentrate the solvent under reduced pressure.[3]
Validation: Analyze crude by
-NMR for conversion.
Ee Determination: Analyze by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
Purification:
For pharmaceutical grade, convert the free base to a salt (e.g., HCl or Oxalate) to upgrade enantiomeric excess (ee) via recrystallization from Ethanol/Ether.
Solvent: DCM typically yields higher ee than MeOH for this specific Ir-system.
Substrate Purity: Trace amines or phosphines in the substrate can poison the catalyst.
Part 3: Application Note – Biocatalytic Cascades
Protocol 2: Imine Reductase (IRED) Synthesis of Chiral Morpholines[2]
Context:
For substrates sensitive to high pressure or metal contamination, biocatalysis using Imine Reductases (IREDs) is the superior route. IREDs can reduce cyclic imines (dihydro-2H-1,4-oxazines) to chiral morpholines with perfect atom economy and often >99% ee.[4]
Mechanism:
The enzyme utilizes NADPH to deliver a hydride to the imine carbon. The cycle requires a cofactor regeneration system (typically Glucose Dehydrogenase/Glucose).[1]
Biocatalytic Cycle Diagram
Caption: Enzymatic cycle for IRED-mediated reduction with cofactor recycling.
Detailed Protocol (Scale: 1g - 50g)
Materials:
Biocatalyst: Recombinant E. coli expressing (S)-selective IRED (e.g., from Streptomyces sp.).[1]
Cofactor Recycling: Glucose Dehydrogenase (GDH) and D-Glucose.[1][4]
Cofactor:
(catalytic amount, 0.5 mM).
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.
Solvent: DMSO (5-10% v/v) as co-solvent for solubility.
Step-by-Step Procedure:
Reaction Mixture Preparation:
In a reactor, charge KPi buffer (pH 7.0).
Add D-Glucose (1.5 equivalents relative to substrate).
Add
(final conc. 0.5 mM).
Add GDH (5–10 U/mmol substrate).
Substrate Addition:
Dissolve the cyclic imine substrate in DMSO.
Add dropwise to the buffer solution. Note: Ensure substrate concentration does not inhibit the enzyme (typically <50 mM for batch, or use fed-batch for higher loads).
Residual Metal: <10 ppm (for Ir/Rh routes). Remediation: Use scavenger resins (e.g., SiliaMetS®) or crystallization.
References
Ir-Catalyzed Enantioselective Hydrogenation of 2H-1,4-Benzoxazines. Chinese Journal of Chemistry. (2012). Describes the use of phosphine-aminophosphine ligands for high ee synthesis.
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. (2021). Details Rhodium-catalyzed routes for 2-substituted morpholines.[6][10][11]
Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction... Using Imine Reductases. ChemCatChem. (2022). Establishes the IRED protocol for morpholine/thiomorpholine analogs.
Green Synthesis of Morpholines via Selective Monoalkylation. ChemRxiv. (2021). Provides the "Process Friendly" chemical route using ethylene sulfate.[12]
Multifunctional biocatalysis: An unusual imine reductase. Green Synthesis & Catalysis. (2022).[2] Discusses EneIRED for complex chiral amine synthesis.
Functionalization of the primary amine in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
An Application Guide to the Selective Functionalization of the Primary Amine in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Abstract (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable chiral building...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Selective Functionalization of the Primary Amine in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
Abstract
(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its primary aminomethyl group serves as a critical handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the four principal strategies for functionalizing this primary amine: acylation, sulfonylation, reductive amination, and direct alkylation. Each section offers a detailed explanation of the underlying chemical principles, field-proven experimental protocols, and methods for characterization and purification, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Aminomethyl-Morpholine Scaffold
The morpholine ring is a privileged scaffold in pharmaceutical science, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific stereoisomer, (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, combines this desirable core with a Boc-protected morpholine nitrogen and a reactive primary amine, making it an ideal starting point for library synthesis. The ability to selectively and efficiently modify the primary amine allows for the systematic introduction of a wide array of substituents, directly impacting the biological activity, potency, and pharmacokinetic profile of the resulting molecules. This guide focuses on the practical execution of these essential transformations.
Overview of Amine Functionalization Pathways
The nucleophilic nature of the primary amine's lone pair of electrons is the cornerstone of its reactivity.[1] This allows it to readily attack electrophilic centers, forming stable covalent bonds. The four primary methods discussed herein leverage this reactivity in distinct ways to yield amides, sulfonamides, and secondary amines, which are fundamental linkages in a vast number of biologically active compounds.
Caption: Workflow for a typical acylation reaction.
Acyl chloride of choice (e.g., 4-bromobenzoyl chloride) (1.1 eq)
Triethylamine (TEA) (1.2 eq)
Anhydrous Dichloromethane (DCM)
Deionized Water, Saturated aq. NaHCO₃, Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for chromatography
Procedure:
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Addition: Slowly add the acyl chloride (1.1 eq), either neat or dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture over 15 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Must be non-nucleophilic to avoid competing with the amine. [3][4]
Solvent
Dichloromethane (DCM), THF, Acetonitrile
Must be anhydrous to prevent hydrolysis of the acyl chloride. [5]
Temperature
0 °C to Room Temperature
Initial cooling controls the exothermic reaction.
Sulfonylation: Formation of the Sulfonamide Bond
Sulfonamides are a cornerstone of medicinal chemistry, found in numerous antibacterial and diuretic drugs. [6][7]The synthesis is analogous to acylation, involving the reaction of the primary amine with a sulfonyl chloride. [8][6]The amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.
Causality and Experimental Rationale:
Similar to acylation, a base is required to neutralize the HCl byproduct. [8]Pyridine is often used as both the base and a catalyst. [4]A key side reaction to be aware of is di-sulfonylation, where the initially formed sulfonamide's N-H proton is abstracted, and the resulting anion reacts with a second molecule of sulfonyl chloride. [8]This is typically mitigated by using a 1:1 stoichiometry and avoiding prolonged reaction times or high temperatures.
[8]
Protocol 4.1: Sulfonylation with a Sulfonyl Chloride
Caption: Workflow for a typical sulfonylation reaction.
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride) (1.05 eq)
Anhydrous Pyridine (serves as solvent and base)
Ethyl Acetate (EtOAc)
1 M Hydrochloric Acid (HCl), Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous pyridine.
Cooling: Cool the stirred solution to 0 °C in an ice bath.
Addition: Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in minimal pyridine, keeping the temperature below 5 °C.
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
Monitoring: Follow the reaction's progress by TLC.
Workup: Carefully pour the reaction mixture onto crushed ice/water. Extract the product into ethyl acetate (3x).
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
Purification: Purify the crude product by flash column chromatography or recrystallization.
Parameter
Common Reagents & Conditions
Rationale / Notes
Sulfonylating Agent
Aryl or Alkyl Sulfonyl Chlorides
Aryl sulfonyl chlorides are generally more stable and easier to handle.
Base
Pyridine, Triethylamine (TEA)
Pyridine is often preferred as it can also act as a nucleophilic catalyst. [4]
Solvent
Pyridine, DCM, THF
Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride. [8]
Temperature
0 °C to Room Temperature
Lower temperatures help control the reaction and minimize di-sulfonylation. [8]
Reductive Amination: Controlled N-Alkylation
Direct alkylation of primary amines often leads to over-alkylation. [9][10]Reductive amination is a superior and highly controlled method for preparing secondary amines from primary amines. [9][11]The process involves two key steps in a single pot: the formation of an imine intermediate by condensation of the amine with an aldehyde or ketone, followed by the immediate reduction of the imine to the corresponding amine.
[12][13]
Causality and Experimental Rationale:
The success of this one-pot reaction hinges on the choice of reducing agent. Standard reagents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, leading to undesired byproducts. [12][14]A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), is therefore the reagent of choice. [13][14]STAB is a milder hydride donor that is particularly effective at reducing protonated imines (iminium ions) much faster than it reduces aldehydes or ketones, especially under the weakly acidic conditions that favor imine formation.
[9][13][15]
Protocol 5.1: Reductive Amination with an Aldehyde and NaBH(OAc)₃
Caption: Workflow for a one-pot reductive amination.
Setup: To a flask, add the primary amine (1.0 eq), the carbonyl compound (1.1 eq), and the solvent (DCE or DCM, to ~0.1-0.2 M).
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction may effervesce slightly.
Reaction: Stir the reaction at room temperature for 6-12 hours or until completion as monitored by TLC or LC-MS.
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the residue via flash column chromatography to obtain the secondary amine.
Reducing Agent
Solvent
Key Characteristics
NaBH(OAc)₃ (STAB)
DCE, DCM, THF
Reagent of choice. Mild, selective for imines over carbonyls. [13][14]Moisture sensitive.
NaCNBH₃
MeOH, EtOH
Selective, but produces toxic cyanide waste.
NaBH₄
MeOH, EtOH
Non-selective; will reduce the starting aldehyde/ketone. Requires a two-step procedure where the imine is pre-formed before adding the reductant. [9][14]
Direct N-Alkylation: A Cautionary Approach
While seemingly the most straightforward method, direct alkylation of a primary amine with an alkyl halide is often problematic in practice. [9]The reaction proceeds via an Sₙ2 mechanism.
[16]
Causality and Experimental Rationale:
The major challenge is controlling selectivity. [17]The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second alkylation event that produces a tertiary amine. [10][16]This process can continue to form a quaternary ammonium salt. [16]This leads to a mixture of products that can be difficult to separate. To favor mono-alkylation, a large excess of the starting primary amine can be used, but this is often not practical or economical with a valuable building block. [16]For this reason, reductive amination is almost always the preferred method for N-alkylation.
Protocol 6.1: Direct Alkylation with an Alkyl Halide
Setup: In a flask, combine a large excess of the primary amine (3.0-5.0 eq), the alkyl halide (1.0 eq), and a non-nucleophilic base like K₂CO₃ (2.0 eq) in a polar aprotic solvent like ACN or DMF.
Reaction: Heat the reaction mixture (e.g., 50-80 °C) and stir for 12-24 hours.
Monitoring: Monitor the consumption of the alkyl halide by TLC. Be aware that multiple product spots may form.
Workup: Cool the reaction, filter off any inorganic salts, and dilute the filtrate with water. Extract the product with a suitable organic solvent (e.g., EtOAc).
Purification: Wash, dry, and concentrate the organic extracts. Purification of the resulting mixture by column chromatography will be necessary to isolate the desired mono-alkylated product from unreacted starting material and over-alkylated byproducts.
Analytical Characterization and Purification
Reaction Monitoring: Thin Layer Chromatography (TLC) is the primary tool for monitoring reaction progress. Use a suitable mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) and visualize with UV light and/or a potassium permanganate stain.
Structural Confirmation: The identity and purity of the final products should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Purification: Flash column chromatography on silica gel is the most common method for purifying the products of these reactions. The choice of eluent will depend on the polarity of the product. Recrystallization can be an effective alternative for highly crystalline solids.
Safety Precautions
General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reagents:
Acyl and Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle them with care and under an inert atmosphere. They react with water to release HCl gas.
Solvents: Anhydrous solvents like DCM, DCE, and THF are flammable and/or toxic. Avoid inhalation and skin contact.
Bases: Pyridine and triethylamine are flammable, toxic, and have strong odors.
Hydride Reagents: Sodium triacetoxyborohydride reacts with water and protic solvents. Quench reactions carefully and slowly.
Conclusion
The primary amine of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate offers a versatile point for synthetic elaboration. For the creation of amides and sulfonamides, acylation and sulfonylation with their respective chlorides are reliable and high-yielding transformations. For the synthesis of secondary amines, reductive amination stands out as the superior method, offering excellent control and high yields, while direct alkylation should be approached with caution due to the high risk of over-alkylation. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can effectively leverage this valuable building block to advance their drug discovery programs.
References
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
SYNTHESIS. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. 2009(23), 3983–3988. Retrieved from [Link]
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
Bäumler, C., et al. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Retrieved from [Link]
JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines [Video]. Retrieved from [Link]
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones [Video]. Retrieved from [Link]
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Retrieved from [Link]
Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
ChemRxiv. (n.d.). Bio-Inspired Primary Amine α-C–H Functionalization. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
MacLeod, K. F., et al. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Retrieved from [Link]
RSC Advances. (n.d.). Microwave-assisted solvent-free synthesis of sulfonamides. Retrieved from
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]
Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
Synthetic Communications. (2009). Mild and Useful Method for N-Acylation of Amines. 39, 2694–2701. Retrieved from [Link]
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
ResearchGate. (n.d.). Methods for amine α-C–H bond functionalization and the new concept for secondary amines. Retrieved from [Link]
OC Lectures. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
ACS Publications. (2026, February 25). Construction of C–S and C–Se Bonds via Deaminative Coupling of Primary Amines. Retrieved from [Link]
European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
PMC. (n.d.). Primary α-tertiary amine synthesis via α-C–H functionalization. Retrieved from [Link]
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Retrieved from [Link]
ACS Publications. (2015, May 7). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research. Retrieved from [Link]
MDPI. (2022, January 19). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Retrieved from [Link]
ProQuest. (n.d.). Amine Functionalization in Porous Adsorbents for Carbon Capture and Conversion. Retrieved from [Link]
Springer. (n.d.). Modern Amination Methods. Retrieved from [Link]
Reddit. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. Retrieved from [Link]
University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]
ResearchGate. (2025, October 18). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Retrieved from [Link]
R Discovery. (n.d.). Primary Amine Research Articles. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization GuideSubject: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
Document ID: TS-SOL-2026-02
Audience: Medicinal Chemists, Formulation Scientists, Process Engineers[1][2][3][4]
Executive Technical Summary
(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate presents a classic "amphiphilic conflict" in solubility optimization. The molecule contains a lipophilic Carboxybenzyl (Cbz) protecting group at the N4 position and a hydrophilic, basic primary amine at the C2 position.[4][5]
The Challenge: In its free base form, the lipophilic Cbz group dominates, often resulting in poor aqueous solubility and "oiling out" in polar protic solvents.[5]
The Solution: Leveraging the high pKa (~9.0–9.[4]5) of the primary amine allows for drastic solubility modulation via pH adjustment and salt formation.[4]
This guide provides a self-validating troubleshooting framework to optimize solubility in polar solvents (Water, DMSO, Methanol, Ethanol) for biological assays and synthetic workflows.
Critical: Requires pH < 6.0 or cosolvents (DMSO) to prevent precipitation.[4]
Troubleshooting Guide (FAQ)
Q1: Why does the compound precipitate or "oil out" when I dilute my DMSO stock into aqueous buffer?
Diagnosis: This is a "Crash-Out" event caused by the hydrophobic effect of the Cbz group.[2][4] When the organic cosolvent (DMSO) is diluted, the water structure forces the lipophilic benzyl rings to aggregate.[4][5]
Technical Fix:
Check pH: Ensure the final buffer pH is below 6.0 . The primary amine must be protonated (
Order of Addition: Always add the DMSO stock into the vortexing buffer , not the buffer into the DMSO. This prevents local regions of high concentration where nucleation occurs.[4]
Surfactant Assist: Add 0.05% Tween-80 or dilute into a solution containing cyclodextrins (e.g., HP-β-CD) to sequester the benzyl ring.[1][2][3][4]
Q2: I need to run an NMR in a polar solvent, but the peaks are broad. Is it insoluble?
Diagnosis: Broad peaks often indicate aggregation or intermediate exchange rates of the carbamate rotamers, not necessarily insolubility.[5]
Technical Fix:
Solvent Switch: Use DMSO-d6 at 300K.[1][2][3][4] It disrupts aggregation better than MeOD or D₂O.[4]
Temperature: Heat the sample to 320K (47°C). If peaks sharpen, it was rotameric exchange or aggregation.[4][5]
Acidification: Add 1-2 drops of TFA-d or DCl. This protonates the amine, breaking up intermolecular H-bonds and sharpening the spectrum.[2][4]
Q3: How do I convert the oil (Free Base) into a stable, water-soluble solid?
Diagnosis: You need to form a salt.[4] The Free Base is likely an oil or amorphous solid due to low lattice energy.[4]
Technical Fix:
HCl Salt Protocol: Dissolve the free base in diethyl ether or EtOAc.[4] Add 1.1 equivalents of 4M HCl in Dioxane dropwise.[4] The hydrochloride salt should precipitate immediately as a white solid.[4]
Oxalate Salt: If HCl yields a hygroscopic solid, try Oxalic acid (1.0 eq) in Ethanol.[5] Oxalates often crystallize better for morpholine derivatives.[4]
Experimental Protocols
Protocol A: "pH Swing" Solubility Screening
Use this to determine the exact pH required for your target concentration.[4]
Preparation: Prepare a 20 mg/mL suspension of the compound in water (it will likely be cloudy/oily).
Titration: Under vigorous stirring, add 1M HCl in 10 µL increments.
Monitoring: Measure pH after each addition. Record the pH at which the solution becomes optically clear (The Solubility Point ).
Validation: Back-titrate with 1M NaOH. Record the pH where precipitation reappears (The Precipitation Point ).
Insight: The hysteresis between these two points defines your "metastable zone" for formulation.[4]
Weighing: Weigh 2.5 mg of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.
Primary Solubilization: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.[4]
Note: If particles remain, sonicate at 40°C for 5 minutes.[4][5]
QC Check: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing.
Storage: Store at -20°C. Warning: Avoid repeated freeze-thaw cycles which can induce crystallization of the less soluble polymorph.[1][2][3][4]
Visualizations & Decision Logic
Figure 1: Solubility Optimization Decision Tree
Follow this logic flow to select the correct solvent system based on your application.
Caption: Decision logic for selecting solvent systems and solid forms based on the final application environment.
Figure 2: Salt Formation Workflow
Step-by-step mechanism to convert the oily free base into a handleable solid.[1][2][3][4]
Caption: Standardized workflow for converting (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate free base into a stable Hydrochloride salt.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl 4-morpholinophenylcarbamate (Analogous Structure). Retrieved from [Link][4][5]
Jain, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.[4][5][6] E3S Web of Conferences 556.[4][6] Retrieved from [Link][4][5][6][7][8][9][10][11]
Organic Syntheses (2015). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Org.[4][6][9][10] Synth. 2015, 92, 18-36.[2][4][5] Retrieved from [Link][4][5]
Purification strategies for removing impurities from morpholine carboxylates
Welcome to the technical support center for the purification of morpholine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of morpholine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this critical class of compounds. Morpholine and its derivatives are vital building blocks in numerous therapeutic agents, making their purity a non-negotiable aspect of synthesis and development.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from impurity identification to strategic purification and troubleshooting.
Section 1: Understanding and Identifying Impurities
The first step in any purification strategy is to understand what you are trying to remove. Impurities can originate from starting materials, side reactions, or degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing morpholine carboxylates?
A1: Your impurity profile is highly dependent on your synthetic route. However, common impurities fall into several classes:
Unreacted Starting Materials: Residual morpholine, the parent amino acid or alcohol, and acylating agents are common.
Reaction Byproducts: Incomplete reactions can leave intermediates, such as 2-(2-aminoethoxy)ethanol (AEE) in certain morpholine syntheses.[3] Over-reaction can also occur, for instance, leading to disubstituted ureas if urea is used as a reactant.[4]
Reagents and Catalysts: Acids or bases used as catalysts (e.g., sulfuric acid, triethylamine) and their salts can carry through into the crude product.[5][6]
Solvent Residues: Solvents used in the reaction or initial workup (e.g., Toluene, DMF) may be present.[7][8]
Degradation Products: Morpholine carboxylates can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, breaking back down to the parent morpholine and carboxylic acid. The stability of your specific derivative at different pH values should be considered.[9][10]
Color Bodies: High-molecular-weight byproducts or degradation can result in colored impurities that persist even in small quantities.[11]
Q2: How can I identify and quantify the impurities in my crude product?
A2: A multi-technique analytical approach is crucial for accurately profiling your crude material.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for identifying the structure of major impurities, especially if they have unique signals that don't overlap with your product.
Mass Spectrometry (MS): Provides molecular weight information, which is invaluable for identifying byproducts or degradation products.
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. When coupled with a UV detector, it can quantify impurities that possess a chromophore. For compounds like morpholine that lack a suitable chromophore, alternative detection methods or derivatization may be necessary.[1][12]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities. Due to the polarity of many morpholine derivatives, a derivatization step is often employed to enhance volatility and achieve good chromatographic separation.[13][14] A common method involves reacting the morpholine moiety with sodium nitrite under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative.[14]
Thin Layer Chromatography (TLC): An indispensable tool for quick, qualitative assessment of purity and for developing conditions for flash column chromatography.
Analytical Technique
Primary Use Case for Morpholine Carboxylates
Key Considerations
¹H / ¹³C NMR
Structural identification of product and major impurities.
Quantitative analysis (qNMR) is possible with an internal standard.
HPLC
Purity determination and quantification of impurities.
Morpholine itself lacks a UV chromophore, requiring alternative detection (e.g., ELSD, CAD) or derivatization.[1]
GC-MS
Identification and quantification of volatile impurities.
Derivatization is often required to improve volatility and separation.[13][14]
LC-MS
Structural confirmation of product and impurities separated by HPLC.
Provides molecular weight data for each peak in the chromatogram.
TLC
Rapid purity check and chromatography methods development.
Essential for optimizing solvent systems for column chromatography.
Section 2: Purification Strategy Selection
Choosing the right purification method is key to efficiently achieving your target purity with minimal product loss. The choice depends on the physical properties of your compound (solid vs. oil), the nature of the impurities, and the scale of your experiment.
Caption: Decision tree for selecting a purification strategy.
Section 3: Deep Dive into Purification Techniques
This section provides detailed answers to common questions about specific purification methods.
Q3: When is recrystallization a suitable method for purifying morpholine carboxylates, and how do I select the right solvent?
A3: Recrystallization is the method of choice for crystalline solids when the impurities have different solubility profiles from the desired product. It is highly scalable and cost-effective.
The Principle: The ideal solvent will dissolve your crude product at an elevated temperature but will have poor solubility for it at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Solvent Selection Strategy:
"Like Dissolves Like": Start by considering polarity. Morpholine carboxylates are moderately polar. Test solvents like ethyl acetate, isopropanol, ethanol, or acetonitrile.
Solvent Pairs: If a single solvent isn't ideal, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it's highly soluble) at a high temperature. Then, slowly add a "poor" solvent (in which it's insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Dichloromethane/Hexanes.
Trial and Error: Test a small amount of your crude product (10-20 mg) in different solvents (0.5 mL) in test tubes to observe solubility at room temperature and upon heating.
Q4: My compound is an oil or won't crystallize. What are my options?
A4: Non-crystalline materials cannot be purified by recrystallization. The primary alternative is chromatography.
Flash Column Chromatography: This is the most common method for purifying oils or amorphous solids at the lab scale. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase.
Preparative HPLC (Prep-HPLC): For difficult separations or when very high purity is required, Prep-HPLC offers superior resolution. It is often used for final purification steps of high-value compounds like active pharmaceutical ingredients (APIs).[15]
Q5: How do I perform an effective purification using flash column chromatography for a morpholine carboxylate derivative?
A5: Effective column chromatography relies on proper method development using TLC.
Select a Solvent System: Use TLC to find a solvent system (mobile phase) that gives your product a Retention Factor (Rf) of approximately 0.3-0.4. The impurities should ideally have significantly different Rf values.
Address Streaking: Morpholine derivatives are basic due to the nitrogen atom and can streak on acidic silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase. This neutralizes the acidic sites on the silica and results in sharper bands.
Prepare and Run the Column: Prepare a slurry of silica gel in your mobile phase and pack the column. Dissolve your crude product in a minimal amount of solvent and load it onto the column. Elute with the mobile phase, collecting fractions and analyzing them by TLC to identify those containing your pure product.
Q6: Can I use liquid-liquid extraction (LLE) to remove specific impurities? How does pH play a role?
A6: Absolutely. LLE is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[16][17] Its effectiveness is dramatically enhanced by manipulating pH.
The Principle: The nitrogen on the morpholine ring is basic (pKa of morpholine's conjugate acid is ~8.5). By adjusting the pH of the aqueous phase, you can change the charge state of your compound, drastically altering its solubility.
To Remove Basic Impurities: If you have a basic impurity (e.g., unreacted morpholine), wash your organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic impurity will be protonated, forming a salt that is highly soluble in the aqueous phase, while your (presumably less basic) product remains in the organic layer.
To Purify a Basic Product: Dissolve your crude product in an organic solvent (e.g., ethyl acetate). Extract with dilute acid. Your basic morpholine carboxylate will move into the aqueous layer as a salt. Discard the organic layer containing neutral impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate your product, which can then be re-extracted into a fresh portion of organic solvent.[18] This acid-base extraction is highly effective for removing non-ionizable impurities.
Q7: I'm dealing with colored impurities. What's the best way to remove them?
A7: Colored impurities are often high-molecular-weight, non-polar byproducts. Activated carbon (charcoal) is an excellent and widely used agent for their removal.[11][19][20]
The Principle: Activated carbon has a very high surface area with pores that adsorb large, colored molecules.[21][22]
Procedure:
Dissolve your crude product in a suitable organic solvent.
Add a small amount of activated carbon (typically 1-5% by weight of your solute).
Stir or gently heat the mixture for 15-30 minutes.
Filter the mixture through a pad of Celite® or a fine filter paper to remove the carbon. The filtrate should be colorless.
Caution: Activated carbon can also adsorb your desired product, leading to yield loss. Use the minimum amount necessary and monitor for product loss if yields are critical.
Section 4: Standard Operating Protocols
Here are step-by-step guides for the most common purification techniques.
Protocol 1: General Recrystallization Procedure
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Acid-Base Liquid-Liquid Extraction
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
Separation: Allow the layers to separate. Drain the lower (aqueous) layer. Your protonated morpholine compound is now in this aqueous layer.
Neutralization: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) with stirring until the solution is basic (check with pH paper). Your product should precipitate out or form an oily layer.
Back-Extraction: Transfer the neutralized mixture back to a separatory funnel. Add a fresh portion of organic solvent and extract the neutral product back into the organic phase. Repeat the extraction from the aqueous layer 2-3 times.
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Decolorization with Activated Carbon
Dissolve: Dissolve the colored crude product in a suitable solvent (e.g., ethanol, ethyl acetate) in a flask.
Add Carbon: Add a small scoop of activated carbon (approx. 1-2% w/w relative to the solute).
Stir: Stir the suspension at room temperature for 20 minutes.
Prepare Filter: Place a small plug of cotton in a powder funnel and add a 1-2 cm layer of Celite®.
Filter: Filter the carbon suspension through the Celite plug, washing with a small amount of fresh solvent.
Evaporate: Collect the colorless filtrate and remove the solvent under reduced pressure.
Section 5: Troubleshooting Common Issues
Q8: My recrystallization yield is very low. What went wrong?
A8: Several factors could be at play:
Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling. Try reducing the initial volume of solvent.
Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Product is highly soluble: Your chosen solvent may be too good. Try a different solvent or a solvent pair where the solubility at low temperature is lower.
Q9: My compound is streaking on the TLC plate during column chromatography. How can I fix this?
A9: Streaking of amine-containing compounds on silica gel is a classic problem caused by strong, non-ideal interactions with the acidic surface of the silica.
Add a Basic Modifier: As mentioned in Q5, adding 0.5-1% triethylamine or ammonia in methanol to your eluent will neutralize the acidic sites and lead to much sharper, well-defined spots.
Q10: I've formed an emulsion during liquid-liquid extraction. How do I break it?
A10: Emulsions are stable mixtures of the two immiscible layers that refuse to separate.
Be Patient: Sometimes, simply letting the funnel stand for an extended period will allow the layers to separate.
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.[18]
Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.
Gentle Swirling: Gently swirl the mixture in the funnel instead of vigorous shaking.
IntechOpen. (2023, August 26). Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Puri- fication: Impurity Aspects.
Tingyuan Activated Carbon. (2025, December 18). Activated Carbon for Pharmaceutical Industry.
Water Purification System. (2024, August 29). Application of Activated Carbon in Pharma and Medical Industry.
BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
Chemviron. (2024, October 30). Specialised Activated Carbon Solutions for Pharma Industry.
Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
ChemicalBook. (2023, April 23). Morpholine: Application, synthesis and toxicity.
BenchChem. (2025). Synthesis and Characterization of Morpholine Oleate: A Technical Guide.
BenchChem. (2025, December). Side reactions and byproduct formation in morpholine synthesis.
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
National Center for Biotechnology Information. (n.d.). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection.
Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
MDPI. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
ResearchGate. (2025, August 7). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection.
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chiral Purity EnhancementTicket ID: #EE-MORPH-042
Subject: Optimization of Enantiomeric Excess for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
Status: Open
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are encountering suboptimal enantiomeric excess (ee) for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This intermediate is critical because the C2-stereocenter dictates the binding affinity of downstream kinase inhibitors.
The structure contains a basic primary amine (exocyclic) and a carbamate-protected secondary amine (endocyclic). The presence of the Cbz (carboxybenzyl) group at N4 is advantageous as it provides UV activity for detection and stability during acidic resolution.
Remediation: Increasing ee of existing low-quality batches (Resolution).
Prevention: Optimizing the synthesis to prevent racemization.
Module 1: Diagnostic & Analytical Validation
User Question: "I am seeing variable ee values between 70-85%. Is my synthesis failing, or is it the HPLC method?"
Technical Insight:
Before optimizing synthesis, we must validate the "eyes" of the experiment. Cbz-protected morpholines can form rotamers that broaden peaks, potentially masking the minor enantiomer.
Recommended Chiral HPLC Method
Do not rely on standard C18 columns. You require a polysaccharide-based Chiral Stationary Phase (CSP).
Parameter
Condition
Rationale
Column
Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
The amylose backbone interacts strongly with the Cbz aromatic ring and the morpholine ether oxygen.
Mobile Phase
Hexane : Isopropanol (90:10)
Standard Normal Phase (NP) provides highest selectivity for Cbz-amines.
Additive
0.1% Diethylamine (DEA)
CRITICAL: You must suppress the ionization of the exocyclic primary amine (). Without DEA, peak tailing will obscure the enantiomer separation.
Flow Rate
1.0 mL/min
Standard.
Detection
UV @ 254 nm
The Benzyl chromophore is strong here.
Troubleshooting Decision Tree (Workflow):
Caption: Diagnostic workflow to rule out analytical artifacts before chemical intervention.
Module 2: Remediation (Resolution of Low ee Material)
User Question: "I have 50g of material at 82% ee. Can I upgrade it to >99% without re-synthesizing?"
Technical Insight:
Yes. Since your molecule has a free primary amine (
), it is an ideal candidate for Classical Chemical Resolution using chiral acids. The Cbz group is stable to the mild acidic conditions of salt formation.
Protocol: Diastereomeric Salt Crystallization
We will use Dibenzoyl-L-tartaric acid (L-DBTA) . Tartaric acid derivatives often form highly crystalline salts with morpholine derivatives due to hydrogen bonding with the ether oxygen.
Step-by-Step Procedure:
Dissolution: Dissolve 10 mmol of your semi-pure amine (82% ee) in Ethanol (EtOH) (approx. 5-7 mL/g).
Acid Addition: Add 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid (anhydrous).
Note: If L-DBTA fails, switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) .
Heating: Heat to reflux until a clear solution forms.
Controlled Cooling: Allow the solution to cool slowly to room temperature over 4 hours. Do not shock cool.
Filtration: Filter the precipitate. This is the diastereomeric salt.[2]
Enrichment Check: Take a small aliquot, neutralize it (free base) with 1N NaOH, and check ee on HPLC.
Target: If ee > 95%, proceed to liberation.
*If ee < 95%: * Recrystallize the salt again from hot Ethanol.
Liberation (Free Basing): Suspend the salt in DCM/Water. Add 1M NaOH until pH > 10. Extract the organic layer, dry over
, and concentrate.
Why this works: The (R)-Amine/L-Acid salt has a different lattice energy and solubility profile than the (S)-Amine/L-Acid salt. We are exploiting this solubility difference (Solubility Product,
User Question: "Crystallization is losing too much yield. Is there a catalytic method?"
Technical Insight:
Kinetic Resolution (KR) using Lipases is highly effective for primary amines. Candida Antarctica Lipase B (CAL-B) (immobilized as Novozym 435) is the gold standard here.
Mechanism: The enzyme will selectively acetylate the unwanted (S)-enantiomer (or the (R)-enantiomer, depending on enzyme preference), leaving your desired enantiomer as the free amine.
Protocol:
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).
Acyl Donor: Ethyl Acetate (acts as both solvent and reactant) or Isopropyl Acetate.
Enzyme: Novozym 435 (10-20 wt% relative to substrate).
Process: Stir at 30°C. Monitor HPLC.
Result: The "fast-reacting" enantiomer becomes an amide. The "slow-reacting" enantiomer remains a free amine.
Separation: Acid/Base extraction. The free amine dissolves in acid; the amide stays in the organic layer.
Module 4: Synthetic Prevention (Root Cause Analysis)
User Question: "Why is the ee dropping during the synthesis? I started with chiral epichlorohydrin."
Technical Insight:
The drop in ee usually occurs during the cyclization step .
The Danger Zone: Aziridinium Intermediates
If you are cyclizing a precursor like N-Cbz-N-(2-chloroethyl)-1-amino-3-chloropropan-2-ol , the reaction often proceeds via an aziridinium ion.
Risk: If the ring closing involves an
attack by the hydroxyl group on an aziridinium ion, the stereocenter can be scrambled if the attack isn't regioselective.
Risk 2 (Base): Using strong bases (NaH, KOH) at high temperatures can cause proton abstraction at the chiral center (alpha to the amine), leading to racemization.
Optimized Synthetic Pathway (Graphviz):
Caption: Critical control points in the synthetic pathway to maintain chirality.
References
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.
Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry.
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for Efficient Resolution of Enantiomers." Chemical Society Reviews.
Storage stability and degradation products of aminomethyl morpholines
This technical guide addresses the storage stability, degradation mechanisms, and troubleshooting of aminomethyl morpholines . These compounds are critical heterocyclic building blocks in medicinal chemistry (e.g., kinas...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the storage stability, degradation mechanisms, and troubleshooting of aminomethyl morpholines . These compounds are critical heterocyclic building blocks in medicinal chemistry (e.g., kinase inhibitors) and polymer curing.
The guide focuses on the two primary structural variants encountered in research:
C-substituted (e.g., 2-(aminomethyl)morpholine): Stable chiral building blocks.
N-substituted (e.g., 4-(aminomethyl)morpholine): Mannich bases, often prone to hydrolytic instability.
Module 1: Chemical Stability & Degradation Pathways
Understanding the "why" behind degradation is the first step in prevention. Aminomethyl morpholines possess two distinct reactive centers: the morpholine ring (secondary or tertiary amine + ether oxygen) and the aminomethyl tail (primary amine).
The "Yellowing" Phenomenon: Oxidative Instability
The most common user complaint is the transition of the liquid from colorless to yellow/brown. This is rarely due to bulk decomposition but rather trace radical formation.
Mechanism: Morpholine rings are susceptible to radical attack at the
-carbon (adjacent to the nitrogen). In the presence of oxygen and light, this forms a hydroperoxide intermediate, eventually leading to ring-opening or N-oxide formation.
Key Product:Morpholine N-oxide (NMMO) derivatives.[1][2][3] While NMMO is a stable oxidant in other contexts, its uncontrolled formation in building blocks changes the ionization profile and polarity of the material.
The "Crust" Formation: Carbamylation (CO₂ Sensitivity)
Aminomethyl morpholines are potent nucleophiles. The primary amine on the "methyl" tail is highly reactive toward atmospheric carbon dioxide.
Mechanism:
Observation: Formation of a white, crystalline solid (carbamate salt) around the cap or meniscus. This is reversible but alters stoichiometry.
Impact: If used in precise molar equivalents (e.g., amide coupling), the presence of carbamates will lead to under-dosing of the free amine.
Hydrolytic Instability (Specific to N-Aminomethyl variants)
If your compound is a Mannich base (Nitrogen-CH₂-Nitrogen linkage), it is inherently unstable to moisture.
Mechanism: Hydrolysis reverses the Mannich reaction.
Note: C-substituted variants (e.g., 2-aminomethylmorpholine) contain a stable C-C bond and do not undergo this hydrolysis.
Module 2: Visualization of Degradation Logic
The following diagram illustrates the competing degradation pathways based on environmental exposure.
Figure 1: Primary degradation pathways for aminomethyl morpholines. Note that hydrolysis is specific to N-substituted Mannich bases, while oxidation and carbamylation affect all variants.
Module 3: Troubleshooting Guide (FAQ)
Q1: My sample has turned yellow. Is it still usable?
Diagnosis: Likely trace oxidation (N-oxide or radical coupling).
Assessment:
Check Purity: Run an LC-MS. If the main peak is >95% and the impurity is an N-oxide (+16 Da), it may still be usable for crude reactions.
Purification: Distillation (for liquids) is the most effective cleanup. N-oxides are non-volatile and will remain in the pot.
Prevention: Store under Argon/Nitrogen in amber glass.
Q2: There is a white solid ring around the bottle cap.
Diagnosis: Formation of carbamate salts due to CO₂ absorption.[4]
Fix:
Do not scrape it back in. This solid has a different molecular weight.
Reversal: If the bulk liquid is affected (cloudy), you can sparge with dry Nitrogen or Argon for 30-60 minutes with gentle warming (40°C) to drive off CO₂.
Validation: Check solubility. Carbamates often dissolve in water but are less soluble in non-polar organic solvents compared to the free amine.
Q3: LC-MS shows a peak corresponding to Morpholine (MW 87).
Diagnosis:
If using N-aminomethyl morpholine: Complete hydrolysis has occurred. The sample is degraded.[5]
If using C-aminomethyl morpholine: This indicates C-C bond cleavage, which is rare and suggests extreme oxidative stress or contamination with transition metals (e.g., copper).
Module 4: Experimental Protocols
Forced Degradation Study (Stress Testing)
To validate the stability of your specific lot, perform this rapid stress test.
Objective: Determine susceptibility to oxidative vs. thermal degradation.
Condition
Procedure
Expected Result (Stable)
Failure Mode
Control
Store at 4°C in dark, sealed vial.
Clear liquid
N/A
Oxidative Stress
Add 10 µL 30% to 10 mg sample; incubate 1h @ RT.
<5% N-oxide formation
>10% [M+16] peak in LC-MS
Thermal Stress
Heat neat sample to 60°C for 24h (open vial).
Clear/Pale Yellow
Dark Brown/Black tar
Atmospheric
Open vial exposed to air (high humidity) for 24h.
Clear liquid
White crust (Carbamate)
Analytical Method: Detection of N-Oxides
Standard UV detection (254 nm) is often poor for morpholines due to lack of conjugation.
Recommended Method: HPLC with Charged Aerosol Detection (CAD) or ELSD .
Mobile Phase: 10 mM Ammonium Formate (pH 9) / Acetonitrile. Note: High pH suppresses protonation, improving peak shape for amines.
Mass Spec Signals:
Target:
Oxidation Impurity:
(N-oxide protonated)
Carbamate Artifact: Often dissociates in source, but may see
dimers.
Module 5: Storage Recommendations
To maximize shelf life (>1 year), strictly adhere to these parameters:
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).
Temperature: Refrigerate (2–8°C). Warning: Do not freeze if the compound has a freezing point near 0°C, as repeated freeze-thaw cycles promote moisture condensation.
Container: Amber glass with Teflon-lined caps. Avoid metal containers (catalyzes oxidation).
Handling: Allow the bottle to warm to room temperature before opening to prevent moisture condensation (which leads to carbamates).
References
Dholabhai, P. P., & Yu, H. G. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127. Link
Fandiño, O., et al. (2021). Carbon Dioxide Contamination of Aqueous Morpholine Solutions and Effects on Secondary Coolant Chemistry.[4][6] Nuclear Technology, 207(9). Link
Thermo Fisher Scientific. (2022). Analysis of N-methylmorpholine N-oxide (NMMO) and its degradants by HPLC-DAD.[1][3] AppsLab Library. Link
Central Drug House (P) Ltd. (2020).[7] Safety Data Sheet: 4-Amino Morpholine. Link
Chandrasekar, S., et al. (2016). Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 46, 29-36. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Synthesis GuideTopic: Overcoming Steric Hindrance in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
Ticket ID: MORPH-2-NH2-STERIC
Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are working with (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . On paper, this molecule appears to be a reactive primary amine (
). However, experimental reality often contradicts this. Users frequently report sluggish reactivity, incomplete conversion, or unexpected regioselectivity during amide couplings and SNAr reactions.
This is not a simple issue of bulk; it is a conformational lock . The Cbz (carbobenzyloxy) group at the N4 position creates a rotameric environment that can "fold" over the C2-aminomethyl arm, creating a phenomenon we call the "N4-Shielding Umbrella."
This guide provides the diagnostic logic and specific protocols to break this conformation and force the reaction to completion.
Module 1: The Diagnostic Framework
Before changing reagents, you must understand the geometry. The morpholine ring exists in a chair conformation. The bulky Cbz group at N4 suffers from restricted rotation (rotamers) due to the carbamate character (partial double bond character of N-CO).
In the (R)-isomer, the C2-aminomethyl group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the Cbz group can adopt a rotamer where the benzyl moiety sits directly above the C2 position, effectively "caging" your nucleophile.
Visualizing the Problem
Figure 1: The "N4-Shielding Umbrella" mechanism. The Cbz group creates a steric block (Pseudo A1,3 strain) that hinders the approach of electrophiles to the C2-amine.
Module 2: Troubleshooting Amide Couplings
The Symptom: You are trying to couple a bulky carboxylic acid (e.g., a substituted benzoic acid or heterocycle) to the amine. Standard EDC/HOBt or HATU/DIPEA conditions yield <40% conversion after 12 hours.
The Fix: Switch to T3P (Propylphosphonic anhydride) or COMU .
Why HATU Fails Here
HATU generates an activated ester (O-At). While reactive, the reagent itself is bulky.[1] If the Cbz group is shielding the amine, the bulky HATU-active ester cannot get close enough to the amine to transfer the acyl group efficiently.
The T3P Advantage
T3P is a cyclic phosphonic anhydride.[2] It is significantly smaller than HATU/HBTU. It activates the acid as a mixed anhydride, which is less sterically demanding. Furthermore, T3P reactions are often run in EtOAc or DMF at elevated temperatures (which helps break the Cbz rotamer lock).
Optimized T3P Protocol for Hindered Morpholines
Parameter
Standard Condition
High-Steric Condition (Recommended)
Solvent
DCM or DMF
EtOAc or 2-MeTHF (Allows higher T reflux)
Base
DIPEA (3.0 eq)
Pyridine (3.0 eq) or NMM (Less bulky base)
Coupling Agent
HATU (1.2 eq)
T3P (50% in EtOAc, 2.0 - 3.0 eq)
Temperature
RT
50°C - 70°C
Concentration
0.1 M
0.5 M - 1.0 M (High conc. drives kinetics)
Step-by-Step:
Dissolve the Carboxylic Acid (1.0 eq) and the Morpholine amine (1.1 eq) in EtOAc (0.5 M).
Add Pyridine (3.0 eq). Note: Pyridine acts as both base and acyl-transfer catalyst.
Add T3P (50% w/w in EtOAc, 2.0 eq) dropwise.
Heat the sealed vial to 60°C for 4–6 hours.
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.
Module 3: Nucleophilic Substitution (SNAr)
The Symptom: You are reacting the amine with a chloropyrimidine or fluoropyridine. The reaction stalls at 50% conversion, even with heating.
The Fix: Microwave Irradiation + Inorganic Base.
The transition state for SNAr requires the formation of a Meisenheimer complex. The Cbz shield destabilizes this intermediate by crowding the geometry. You need high energy to overcome this activation barrier.[1]
Protocol: Microwave-Assisted SNAr
Vial: 2-5 mL Microwave vial.
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid volatile solvents like THF.
Base:K₂CO₃ (anhydrous, micronized) .
Why? Organic bases like DIPEA can sometimes act as nucleophiles themselves or cause aggregation. Inorganic bases in polar aprotic solvents create a "naked" anion effect, though here they simply sponge up the proton without adding steric bulk.
Conditions:
Temperature: 120°C - 140°C.
Time: 15 - 30 minutes.
Power: High absorption setting.
Caution: The Cbz group is generally stable up to 150°C in neutral/basic conditions, but monitor for benzyl cleavage if you go higher.
Module 4: Deprotection & Handling FAQs
Q: I need to remove the Cbz group after my coupling. Will the new amide interfere?A: Unlikely. Standard Hydrogenolysis (
, Pd/C) is very mild. However, if your new amide contains sulfur (thiophenes, thiazoles) which poisons Pd, you must use acidic deprotection (HBr/Acetic Acid or TFA/Thioanisole), though Cbz is resistant to mild acid.
Alternative: If your coupled piece is sulfur-rich, consider switching the starting material to the Boc-protected analog ((R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate) early in the synthesis to allow TFA deprotection later.
Q: The product is an oil/gum and difficult to purify.A: Cbz-protected amino-morpholines are notorious for "greasing out."
Tip: Isolate as the HCl salt. After the reaction, do a workup, dry the organic layer, and add 1M HCl in Ether/Dioxane. The hydrochloride salt of the amide (if basic sites remain) or the deprotected morpholine usually crystallizes nicely.
Decision Tree: Reaction Optimization
Figure 2: Rapid decision matrix for troubleshooting stalled reactions with Cbz-morpholine derivatives.
References
Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of Choice for the Large-Scale Synthesis of Amides.[3] Organic Process Research & Development.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Calugi, L., et al. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives.[4][5][6][7][8] European Journal of Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Molecule: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
CAS: 1312161-62-8 (Analogous)
Role: Chiral building block for kinase inhibitors and peptidomimetics.
This guide addresses a critical bottleneck in the synthesis of morpholine-based therapeutics: structural validation . The presence of the carbamate protecting group (Cbz) on the morpholine nitrogen introduces restricted rotation (rotamers), often resulting in "messy" NMR spectra that are mistakenly interpreted as impure. Furthermore, the chiral center at C2 requires specific validation to ensure enantiomeric integrity.
This document compares three analytical workflows to validate this structure, demonstrating why High-Temperature NMR in DMSO-d₆ is the superior method for routine purity assessment, while Chiral Derivatization is required for absolute stereochemistry.
The Analytical Challenge: Rotamers & Chirality
Before analyzing the data, one must understand the physical chemistry governing the spectrum. The N-Cbz group has partial double-bond character (
), leading to two distinct conformers (rotamers) in solution at room temperature.
Visualization of the Rotameric Equilibrium
Caption: The N-Cbz bond creates rotamers that broaden NMR signals at 25°C. Heating induces fast exchange, coalescing peaks for clear integration.
Comparative Analysis of Validation Methods
We evaluated three NMR protocols for confirming the identity of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.
Method A: Standard 1H-NMR (CDCl₃, 25°C)
The "Baseline" approach.
Performance:Poor .
Observation: The Cbz benzylic protons (-OCH₂Ph) often appear as a broad hump or two split singlets. The morpholine ring protons (3.0–4.0 ppm) appear as complex, overlapping multiplets due to the superposition of rotamers.
Verdict: Unsuitable for precise quantitative purity analysis.
Method B: High-Temperature 1H-NMR (DMSO-d₆, 80°C)
The "Functional" alternative.
Performance:Excellent .
Observation: Elevated temperature overcomes the rotational energy barrier of the carbamate. Rotamers coalesce into single, sharp peaks.
Key Advantage: Allows for accurate integration of the morpholine core protons against the aromatic Cbz standard.
Verdict:Recommended for routine batch release.
Method C: Chiral Derivatization (Mosher's Amide)
The "Stereochemical" alternative.
Performance:Specific for Enantiopurity .
Observation: Reaction of the primary amine (-CH₂NH₂) with (S)-MTPA-Cl yields diastereomers.
Key Advantage: Distinguishes the (R)-enantiomer from the (S)-enantiomer (or racemate) by observing distinct chemical shift differences (
) in the 1H or 19F spectrum.
Verdict: Required once during process development; not needed for every batch if starting materials are certified.
The following data represents the coalesced spectrum expected at high temperature, where rotamers are averaged.
Reference Standard: TMS (
0.00 ppm)
Region (ppm)
Multiplicity
Integral
Assignment
Structural Insight
7.30 – 7.45
Multiplet
5H
Ar-H (Cbz)
Aromatic reference.
5.12
Singlet (sharp)
2H
Ph-CH₂-O
Coalesced signal of the Cbz methylene. At 25°C, this may appear as an AB quartet or split singlet.
3.85
Ddd
1H
H-2 (Morpholine)
Chiral center methine. Deshielded by ether oxygen.
3.75 – 3.82
Multiplet
2H
H-6 (Morpholine)
Protons adjacent to ether oxygen.
3.40 – 3.60
Broad Mult.
2H
H-3 (Morpholine)
Adjacent to N-Cbz. Most affected by rotamerism; sharpens significantly at 80°C.
2.90 – 3.10
Multiplet
2H
H-5 (Morpholine)
Adjacent to N-Cbz.
2.65
Doublet (J≈6Hz)
2H
-CH₂-NH₂
Exocyclic aminomethyl group.
1.80
Broad Singlet
2H
-NH₂
Exchangeable protons. Chemical shift varies with concentration and water content.
Critical Diagnostic Features
The Cbz Methylene (5.12 ppm): If this appears as two peaks in DMSO at room temperature (approx 50:50 ratio), it confirms the Cbz is on the secondary amine (morpholine N4), not the primary amine. Primary amine carbamates usually show a preference for the trans isomer (single peak).
The H-2 Methine (3.85 ppm): This proton couples to the exocyclic methylene (-CH₂NH₂) and the internal H-3 protons. Its complexity confirms the substitution at position 2.
Experimental Protocols
Protocol 1: High-Temperature NMR (Purity Check)
Use this for final product release.
Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆ (99.9% D).
Note: Do not use CDCl₃; it has a low boiling point and cannot reach the coalescence temperature safely.
Instrument Setup:
Insert sample into the magnet.
Set variable temperature (VT) unit to 353 K (80°C) .
Allow 10 minutes for thermal equilibration.
Lock and Shim: Re-shim the Z1 and Z2 coils carefully, as convection currents can degrade lineshape.
Acquisition:
Pulse sequence: zg30 (standard 30° pulse).
Relaxation delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).
Scans (NS): 16.
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
Mix 5 mg of product, 10 µL of triethylamine, and 10 mg of (S)-(+)-MTPA-Cl (Mosher's acid chloride) in 0.5 mL CDCl₃.
Shake for 10 minutes (reaction is usually instantaneous for primary amines).
Analysis:
Acquire 1H-NMR at 25°C.
Compare: Analyze the chemical shift of the -CH₂-NH- diastereotopic protons.
If the product is enantiopure, you will see a clean set of signals. If racemic, you will see two distinct sets of signals for the -CH₂- group (doubling).
Decision Logic for Quality Control
Use the following logic flow to determine if your batch meets specifications.
Caption: QC workflow emphasizing the necessity of VT-NMR for Cbz-morpholines.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General assignment of morpholine ring systems).
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link
Katritzky, A. R., et al. (2005).[1] 1H and 13C NMR spectra of N-substituted morpholines.[1][2][3][4][5][6] Magnetic Resonance in Chemistry, 43(8), 673-675.[1] Link
Comparing reactivity of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate vs linear amines
This guide provides an in-depth technical comparison between (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (hereafter referred to as (R)-BAMC ) and standard linear primary amines (e.g., n-butylamine or 2-methoxyethy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (hereafter referred to as (R)-BAMC ) and standard linear primary amines (e.g., n-butylamine or 2-methoxyethylamine).[1]
[1][2][3]
Executive Summary
(R)-BAMC is a chiral, heterocycle-functionalized primary amine.[1] While it shares the fundamental
functionality with linear alkyl amines, its reactivity is distinctively modulated by the morpholine ring's electronic induction and the steric environment of the C2-chiral center.[1]
Linear Amines: Characterized by high nucleophilicity, high basicity (
), and high conformational flexibility.
(R)-BAMC: Exhibits attenuated nucleophilicity and lower basicity (
) due to the inductive electron-withdrawing effect of the morpholine oxygen and the N4-Cbz group.[1] However, it offers superior stereochemical rigidity , reducing entropic penalties in binding events during drug synthesis.
Reactive Center: Exocyclic primary amine attached to C2.
Electronic Modifiers:
-Oxygen Effect: The ether oxygen at position 1 exerts an inductive withdrawing effect (-I), reducing electron density at the exocyclic amine nitrogen.[1]
N4-Cbz Protection: The carbamate group at position 4 is strongly electron-withdrawing, further lowering the basicity of the system compared to a free morpholine.[1]
Stereochemistry: The (R)-configuration at C2 fixes the aminomethyl group in a specific spatial orientation (typically equatorial in the chair conformation to minimize 1,3-diaxial strain), unlike the freely rotating chain of a linear amine.[1]
Features: Electron-donating alkyl chain (+I effect), high electron density on nitrogen, minimal steric hindrance, free rotation.
Reactivity Matrix[1]
Feature
Linear Alkyl Amine (n-Butylamine)
(R)-BAMC
Impact on Synthesis
Hybridization
(Flexible)
(Semi-Rigid)
(R)-BAMC requires precise trajectory for nucleophilic attack.[1]
Basicity ()
(R)-BAMC is less likely to be protonated at physiological pH; easier to handle as a free base.[1]
Nucleophilicity
High ()
Moderate ()
(R)-BAMC reacts slower; requires stronger electrophiles or better coupling reagents (e.g., HATU vs. EDC).[1]
Steric Bulk
Low (Primary)
Medium (Branched-like)
Similar to isobutylamine; C2 branching creates minor steric shielding.[1]
Solubility
High in polar/protic
High in organic/aprotic
Cbz group enhances solubility in DCM/EtOAc; prevents water solubility issues common with small amines.
Mechanistic Visualization (Pathway Analysis)[1]
The following diagram illustrates the kinetic and thermodynamic differences in an amide coupling scenario.
Figure 1: Comparative reaction coordinate visualization showing the higher activation energy barrier for (R)-BAMC due to electronic deactivation and steric constraints.[1]
Experimental Protocols
Protocol: Amide Coupling Efficiency Test
Objective: Compare the coupling rate of (R)-BAMC vs. n-Butylamine with a sterically hindered carboxylic acid (e.g., 2-phenylpropanoic acid).
Preparation: Dissolve 2-phenylpropanoic acid (0.5 mmol) in DMF (2 mL) in a flame-dried vial.
Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.55 mmol, 209 mg). Stir at room temperature for 5 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.
Monitoring: Monitor reaction progress via LC-MS at t=5 min, 30 min, and 2 hours.
Expected Outcome:
Linear Amine: >95% conversion within 5-10 minutes.[1]
(R)-BAMC: ~80% conversion at 10 minutes; may require 30-60 minutes for completion due to the C2-steric bulk and lower nucleophilicity.[1]
Self-Validating Check
TLC Monitoring: If (R)-BAMC spot (
in 5% MeOH/DCM) persists after 1 hour, add 0.1 equiv of DMAP as a nucleophilic catalyst. This confirms that the intrinsic nucleophilicity was the limiting factor.
Scientific Synthesis & Application
Why Choose (R)-BAMC?
Despite the lower reactivity compared to linear amines, (R)-BAMC is preferred in drug discovery for Structure-Activity Relationship (SAR) optimization:
Chiral Vectoring: The rigid morpholine ring projects the amide bond in a specific vector, unlike the "floppy" linear amine which samples multiple unproductive conformers.
Metabolic Stability: The morpholine ring is generally more metabolically stable than a linear alkyl chain, which is prone to rapid oxidative deamination by CYP450 enzymes.
Solubility: The ether oxygen in the ring acts as a hydrogen bond acceptor, improving aqueous solubility of the final drug candidate without acting as a donor (unlike a secondary amine).
Critical Handling Note
Due to the Cbz group, (R)-BAMC is sensitive to hydrogenolysis conditions (
, Pd/C) and strong acids (HBr/AcOH).[1] If your synthetic route requires deprotection of the amine after coupling, ensure the Cbz group is orthogonal to your other protecting groups (e.g., use Boc-chemistry for the other partner).
References
PubChem. 2-Morpholinoethylamine (Related Linear Analog Data). National Library of Medicine. Available at: [Link][1]
Master Organic Chemistry. Nucleophilicity of Amines: Steric and Electronic Effects. Available at: [Link]
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link][1]
Validating purity of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate using LC-MS
An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of Enantiomeric Purity for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate The Imperative of Stereoisomeric Purity in Moder...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of Enantiomeric Purity for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
The Imperative of Stereoisomeric Purity in Modern Drug Development
In pharmaceutical science, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, are at the forefront of this principle.[1][2] The distinct spatial arrangement of enantiomers dictates how they interact with the chiral environment of the human body, such as enzymes and receptors.[2] This can lead to significant differences in their therapeutic effects, potency, and toxicity profiles.
The historical case of thalidomide serves as a stark reminder of this reality. One enantiomer of thalidomide provided the intended sedative effect, while its mirror image was a potent teratogen, causing severe birth defects.[1][3] This tragedy fundamentally shifted the perspective of regulatory bodies and the pharmaceutical industry, leading to stringent requirements for the stereoisomeric purity of new drug candidates.[2][4] Today, bringing a single, active enantiomer to market is the standard, making robust and precise analytical methods for validating enantiomeric purity an indispensable part of the drug development pipeline.[4][5]
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the critical quality control assessment of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a chiral building block with significant potential in the synthesis of novel therapeutic agents. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, empowering researchers to develop and implement a self-validating system for purity analysis.
The Analytical Challenge: Distinguishing Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment—they have the same mass, boiling point, and solubility. Consequently, they cannot be distinguished by standard analytical techniques like conventional (achiral) HPLC. The core of the challenge lies in creating a temporary, chiral environment where the two enantiomers interact differently, allowing for their separation. This is achieved through chiral chromatography.
There are two primary strategies for this:
Indirect Method: The enantiomers are first reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[1]
Direct Method: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with differing stabilities, which results in different retention times.[1][6]
For its efficiency and because it avoids potential complications from chemical derivatization, the direct method using CSPs is the most widely adopted and preferred approach in the pharmaceutical industry and will be the focus of this guide.[1][7]
Comparative Analysis of LC-MS Methodologies
A robust purity validation involves a two-pronged approach: an initial achiral analysis to assess overall chemical purity, followed by a specific chiral method to determine enantiomeric purity.
Part A: Achiral vs. Chiral Chromatography: Complementary Roles
It is a common misconception that a single chiral method is sufficient for a full purity profile. An initial screening on a standard achiral column (like a C18) is crucial for identifying and quantifying any process-related impurities or degradants that are not the undesired enantiomer. A chiral column is designed for stereoselectivity and may not effectively separate all potential achiral impurities.[8][9]
Parameter
Achiral LC Analysis (e.g., C18 Column)
Chiral LC Analysis (e.g., Polysaccharide CSP)
Primary Objective
To determine the presence of any chemical impurities (starting materials, by-products, degradants).
To separate and quantify the (S)-enantiomer from the desired (R)-enantiomer.
Separation Principle
Based on hydrophobicity (reversed-phase).
Based on differential interactions with a chiral stationary phase (stereoselectivity).
Information Gained
Overall purity or "Assay".
Enantiomeric Excess (e.e.) or Enantiomeric Purity.
Limitation
Cannot distinguish between the (R) and (S) enantiomers; they will co-elute as a single peak.
May not provide optimal separation for all potential achiral impurities.
Part B: Selecting the Optimal Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor for a successful chiral separation.[10] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and high success rates in separating a wide range of chiral compounds.[3][11] They function by creating chiral grooves and cavities where analyte molecules can interact through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
For a molecule like Benzyl 2-(aminomethyl)morpholine-4-carboxylate, which contains hydrogen bond donors/acceptors, a carbamate group, and an aromatic ring, polysaccharide CSPs are an excellent starting point. We will compare two common coated-type polysaccharide columns.
Column
Chiral Selector
Hypothetical Retention Time (R-enantiomer)
Hypothetical Retention Time (S-enantiomer)
Resolution (Rs)
Peak Asymmetry (As)
Column A
Amylose tris(3,5-dimethylphenylcarbamate)
8.2 min
9.5 min
2.1
1.1
Column B
Cellulose tris(3,5-dimethylphenylcarbamate)
10.5 min
11.1 min
1.3
1.4
Mobile Phase Conditions: Hexane/Ethanol (80:20, v/v) with 0.1% Diethylamine; Flow Rate: 1.0 mL/min.
Analysis: In this hypothetical comparison, Column A (Amylose-based) provides superior performance. The resolution factor (Rs) of 2.1 is well above the generally accepted baseline of 1.5 for robust quantification, indicating excellent separation between the two enantiomeric peaks. Column B provides baseline separation but with a lower resolution, which could be more susceptible to variations in experimental conditions.
Part C: The Power of Mass Spectrometry (MS) Detection
Pairing liquid chromatography with mass spectrometry provides an unparalleled level of confidence in the analysis.[4][12] While a UV detector can quantify the separated enantiomers, an MS detector adds two critical layers of validation:
Identity Confirmation: MS confirms that the peaks eluting at the specific retention times have the correct mass-to-charge ratio (m/z) for Benzyl 2-(aminomethyl)morpholine-4-carboxylate, eliminating the possibility of a co-eluting impurity being mistaken for an enantiomer.
Peak Purity Assessment: The mass spectrum across an entire chromatographic peak can be analyzed to ensure it is homogenous and free of any underlying, co-eluting impurities.
For this molecule, Electrospray Ionization (ESI) in positive ion mode is the ideal choice, as the aminomethyl group is readily protonated. The expected protonated molecule [M+H]⁺ would be at m/z 279.1. Key expected fragment ions in MS/MS would include the tropylium ion (from the benzyl group) at m/z 91 and fragments corresponding to the morpholine core.
Visualization of Workflow and Mechanism
Caption: Workflow for enantiomeric purity validation.
Caption: Conceptual model of chiral recognition on a CSP.
Detailed Experimental Protocols
This section provides a step-by-step methodology for practitioners.
Preparation of Standards and Samples
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
Racemic Standard Preparation (1 mg/mL): Accurately weigh and dissolve an equimolar mixture of (R)- and (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in the diluent. This standard is essential for confirming the identity of the undesired enantiomer peak and for performing System Suitability Testing.
Test Sample Preparation (1 mg/mL): Accurately weigh and dissolve the (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate sample to be tested in the diluent.
Protocol 1: Achiral Purity Analysis
LC System: Agilent 1290 Infinity II or equivalent.
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 1 µL.
MS Detector: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
LC System: Agilent 1290 Infinity II or equivalent.
Column: Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.
Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Injection Volume: 5 µL.
MS Detector: Same as above.
Ionization Mode: ESI Positive.
Monitored Ion (m/z): 279.1390 [M+H]⁺.
Trustworthiness: Building a Self-Validating System
A protocol's trustworthiness is defined by its ability to consistently produce accurate and reliable data. This is achieved by embedding validation checks within the analytical workflow.
System Suitability Testing (SST): Before any sample analysis, the Racemic Standard must be injected. The resulting chromatogram is used to validate the system's performance. Key acceptance criteria should be established and met:
Resolution (Rs): The resolution between the (R) and (S) peaks must be ≥ 1.5.
Peak Tailing (Tf): The tailing factor for both peaks should be ≤ 2.0.
Reproducibility: Multiple injections should show a Relative Standard Deviation (RSD) of ≤ 2.0% for peak areas.
Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.[6]
Specificity and Peak Identity: The use of the racemic standard unequivocally confirms the retention time of the undesired (S)-enantiomer. The high selectivity of the MS detector, monitoring for the specific m/z of the parent molecule, ensures that the peaks being measured are indeed the correct compounds and not co-eluting impurities.
Calculating Enantiomeric Purity: The enantiomeric purity is determined using the area percent calculation from the chromatogram of the test sample.
This calculation is considered reliable only after the system has passed all SST criteria. For regulatory submissions, the method must also be validated according to ICH Q2(R1) guidelines, demonstrating linearity, accuracy, precision, and defining the Limit of Quantification (LOQ) for the (S)-enantiomer.
By integrating these principles—comparing methodologies, optimizing parameters, and embedding rigorous system checks—researchers can confidently and accurately validate the enantiomeric purity of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
One-Dimensional Simultaneous Achiral and Chiral Analysis. (2022, August 1). LCGC International. Available at: [Link]
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2025, December 5). Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Available at: [Link]
Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Available at: [Link]
Importance of Chirality and Chiral Chromatography in Pharmaceutical Industry: A Detailed Study. Trade Science Inc. Available at: [Link]
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). PubMed. Available at: [Link]
Mass Spectra of Nine Medicinal Carbamates. Scilit. Available at: [Link]
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology. Available at: [Link]
Benzylcarbamate. NIST WebBook. Available at: [Link]
Assessing Chiral Purity. OpenOChem Learn. Available at: [Link]
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac. Available at: [Link]
Sensitive and Comprehensive LC-MS/MS Analyses of Chiral Pharmaceuticals and Their Hepatic Metabolites Using Ovomucoid Column. (2018, September 10). PubMed. Available at: [Link]
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Available at: [Link]
Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]
Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]
A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS. (2025, October 10). ResearchGate. Available at: [Link]
Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Available at: [Link]
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Available at: [Link]
Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. (2024, November 19). MDPI. Available at: [Link]
Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. (2024, November 19). MDPI. Available at: [Link]
Structural Characterization of Cbz-Protected Morpholine Derivatives: A Comparative Technical Guide
Executive Summary The morpholine ring is a ubiquitous pharmacophore in modern drug design, valued for its ability to modulate solubility and metabolic stability. However, its conformational flexibility (chair vs. boat) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The morpholine ring is a ubiquitous pharmacophore in modern drug design, valued for its ability to modulate solubility and metabolic stability. However, its conformational flexibility (chair vs. boat) and the rotameric nature of its protecting groups—specifically Carboxybenzyl (Cbz)—present unique characterization challenges.
This guide objectively compares X-ray Crystallography against NMR Spectroscopy and Computational Modeling (DFT) for the structural analysis of Cbz-protected morpholine derivatives. While NMR remains the standard for solution-state analysis, this guide demonstrates why X-ray crystallography provides superior fidelity for determining absolute configuration, ring puckering parameters, and carbamate rotamer preferences essential for structure-based drug design (SBDD).
Part 1: The Structural Landscape
Why Cbz-Morpholine?
The Cbz group is not merely a transient protecting group; in many kinase inhibitors and metabolic modulators, the benzyl carbamate moiety mimics hydrophobic interactions within the binding pocket. Understanding its precise spatial arrangement is critical.
The Challenge: The N-Cbz bond exhibits restricted rotation (partial double bond character), leading to cis/trans rotamers.
The Morpholine Ring: Predominantly adopts a chair conformation, but substituents can force a twist-boat conformation, drastically altering the vector of attached pharmacophores.
Part 2: Comparative Analysis of Structural Methods
Method A: Single Crystal X-ray Diffraction (SC-XRD)
The Gold Standard. SC-XRD provides a direct, static image of the molecule in its lowest-energy packing state.
Key Insight: Unlike NMR, which averages rotamers, SC-XRD captures the specific rotamer stabilized by crystal packing forces.
Data Output: Precise bond lengths (e.g., C–N carbamate bond ~1.35 Å), torsion angles, and Cremer-Pople puckering parameters.
Method B: NMR Spectroscopy (
H/
C/NOESY)
The Solution Alternative. Essential for observing dynamic equilibrium.
Limitation: Cbz-morpholines often exhibit line broadening or distinct rotameric peaks in NMR at room temperature, complicating assignment. NOESY signals can be ambiguous regarding the precise ring conformation (chair vs. twist-boat) compared to the definitive atomic coordinates of X-ray.
Method C: In Silico Modeling (DFT)
The Predictive Alternative. Useful for energy barriers.
Limitation: Gas-phase calculations often fail to account for the intermolecular
stacking interactions of the Cbz group that dictate the solid-state structure.
Performance Matrix: X-ray vs. Alternatives
Feature
X-ray Crystallography
NMR Spectroscopy
DFT Modeling
Resolution
Atomic (< 0.8 Å)
Ensemble Average
Theoretical
Stereochemistry
Absolute (anomalous dispersion)
Relative (requires derivatization)
N/A
Conformation
Static (defines puckering)
Dynamic (time-averaged)
Energy Minimized
Rotamer Detection
Discrete (Single conformer)
Coalesced or Split Peaks
Barrier Calculation
Sample Req.
Single Crystal (>0.1 mm)
~5 mg in Solution
CPU Hours
Part 3: The "Cbz Effect" on Crystallization
As an Application Scientist, I often recommend Cbz over Boc (tert-butyloxycarbonyl) when a crystal structure is required early in the pipeline.
Why?
The phenyl ring of the Cbz group introduces strong
stacking and C-H··· interactions that act as "molecular velcro," stabilizing the crystal lattice.
Boc derivatives: Often yield waxy solids or oils due to the flexible, aliphatic tert-butyl group and lack of directional intermolecular forces.
Cbz derivatives: Frequently form high-quality prisms or needles suitable for diffraction.
Part 4: Experimental Protocols
Synthesis & Purification
Reaction: React morpholine derivative with benzyl chloroformate (Cbz-Cl) in DCM with
or (Schotten-Baumann conditions).
Purification: Silica gel chromatography is standard. Crucial Step: Ensure all residual benzyl chloride is removed, as impurities inhibit nucleation.
Crystallization Workflow (Vapor Diffusion)
The following protocol is validated for carbamates:
Dissolution: Dissolve 10-15 mg of pure Cbz-morpholine in a "good" solvent (0.5 mL Ethyl Acetate or DCM).
Setup: Place in a small inner vial.
Diffusion: Place the inner vial inside a larger jar containing the "anti-solvent" (3 mL Hexane or Pentane). Cap tightly.
Incubation: Store at 4°C. The Cbz aromatic rings promote lattice formation as the hexane diffuses in.
Observation: Check for crystals after 24-72 hours.
Data Collection Parameters
Temperature: 100 K (Cryo-cooling is mandatory to freeze morpholine ring vibrations).
Source: Mo-K
( Å) is preferred for resolution; Cu-K if the crystal is small (<0.05 mm) or weakly diffracting.
This logic flow guides the researcher on when to deploy X-ray versus NMR.
Caption: Decision matrix for selecting the optimal structural characterization method based on physical state and spectral complexity.
Diagram 2: The Cbz-Morpholine Crystallization Mechanism
Visualizing why Cbz aids in lattice formation compared to Boc.
Caption: Mechanistic comparison showing how the Cbz phenyl moiety facilitates ordered lattice packing via pi-stacking interactions.
Part 6: Representative Data Analysis
When analyzing your X-ray data for Cbz-morpholines, benchmark your results against these standard values derived from the Cambridge Structural Database (CSD):
Parameter
Typical Value
Interpretation
Ring Conformation
Chair
Lowest energy state; twist-boat indicates steric strain.[1]
N-C(Carbamate)
1.34 - 1.36 Å
Partial double bond character; restricts rotation.
C-N-C Angle
115° - 118°
Indicates hybridization between and .
Packing Motif
Herringbone / Stacked
Driven by Cbz phenyl ring interactions.
References
National Institutes of Health (NIH). (2014). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide.[2] PMC. Retrieved from [Link]
American Chemical Society (ACS). (2023). Unraveling the Conformational Preference of Morpholine. J. Phys. Chem. Lett. Retrieved from [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[3] Retrieved from [Link]
A Comprehensive Guide to the Proper Disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
As a Senior Application Scientist, the responsible management of chemical compounds from acquisition to disposal is a cornerstone of our commitment to laboratory safety and environmental stewardship. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, the responsible management of chemical compounds from acquisition to disposal is a cornerstone of our commitment to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate. The protocols outlined herein are synthesized from established chemical safety principles and regulatory guidelines, ensuring a self-validating system for your laboratory operations. Our objective is to empower you, our scientific colleagues, with the knowledge to handle this compound safely and compliantly, reinforcing the trust you place in our products.
Section 1: Hazard Assessment & Chemical Profile
The primary hazards are associated with its potential for irritation and harm upon contact or ingestion. Based on data from analogous compounds, (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The morpholine moiety itself is known to be corrosive to tissues.[3] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[4]
Table 1: Summary of Hazard Profile and Protective Measures
| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07 | H335 | P261, P271, P304+P340, P403+P233, P405 | Work in a chemical fume hood or well-ventilated area |
Section 2: Personal Protective Equipment (PPE)
Based on the hazard profile, a stringent PPE protocol is mandatory when handling (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in any form, including its waste products. The causality is clear: preventing exposure is the most effective safety measure.
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
Eye and Face Protection: Use tightly fitting safety goggles.[7] For operations with a higher risk of splashing, such as spill cleanup or waste consolidation, a face shield should be worn in addition to goggles.[5]
Skin and Body Protection: A standard flame-resistant lab coat is required.[5] Ensure it is fully buttoned. Closed-toed shoes are mandatory in the laboratory at all times.[5]
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[2][4]
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. The primary amine and morpholine functionalities make this compound basic. Therefore, it must be segregated from acidic waste to prevent a potentially violent exothermic neutralization reaction.
Experimental Protocol: Waste Collection
Select an Appropriate Container:
For liquid waste (e.g., solutions, reaction mixtures, first rinses), use a sturdy, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[5] Ensure the container has a secure, tight-fitting screw cap.[8]
For solid waste (e.g., contaminated filter paper, absorbent materials, disposable labware), use a dedicated five-gallon pail lined with a clear plastic bag. Do not use biohazard bags.[1]
Properly Label the Container:
Before adding any waste, affix a completed Environmental Health & Safety (EHS) Hazardous Waste Label.[1]
The label must include the words "Hazardous Waste."[4][8]
Write out the full chemical name: "(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate." Avoid using formulas or abbreviations.[4]
List all constituents and their approximate percentages, including solvents.[4]
Indicate the relevant hazards (e.g., "Irritant," "Harmful").[8]
Accumulate Waste Safely:
Keep the waste container closed at all times except when adding waste.[2][4] This prevents the release of vapors and protects against spills.
Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[4]
The first rinse of any container that held the pure compound must be collected and disposed of as hazardous waste.[1]
Section 4: On-site Storage of Hazardous Waste
Designated Satellite Accumulation Areas (SAAs) are mandated for the safe, temporary storage of hazardous waste.
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][4]
Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents. Segregation can be achieved through physical distance or by using secondary containment bins.[2]
Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[1]
Section 5: Spill & Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
Alert Personnel: Immediately notify others in the vicinity.
Assess the Spill: For small spills contained within a chemical fume hood, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.[5][8]
Contain and Absorb:
Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[2][5]
Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste:
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[5]
Place all collected material into your designated hazardous waste container for this compound.[8]
Decontaminate:
Clean the spill area with a suitable decontaminating agent (e.g., a soap and water solution), followed by a final water rinse.[5]
All materials used for decontamination (sponges, wipes, etc.) must also be disposed of as hazardous waste.[8]
Section 6: Final Disposal Protocol
The ultimate disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate waste must be conducted by professionals.
Never dispose of this chemical down the drain or in the regular trash. [1][8]
Once your hazardous waste container is 90% full, schedule a pickup with your institution's EHS office or a licensed hazardous waste disposal contractor.[4][8] They are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate waste.
Caption: Decision workflow for handling and disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate waste.
References
Agricultural Marketing Service. (2000, November 29). Morpholine.pdf. Retrieved from [Link]
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Morpholine. In PubChem. Retrieved from [Link]
International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
PubMed. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Retrieved from [Link]
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound Class: Chiral Morpholine Derivative / Primary Amine
Primary Hazard:CORROSIVE / SENSITIZER (Inferred from functional groups)
Critical Directive: Treat as a high-hazard skin and eye corrosive.[1] The combination of a lipophilic protecting group (Cbz) and a free primary amine increases the risk of rapid dermal absorption and tissue damage.
Hazard Identification & Risk Assessment
As a Senior Application Scientist, I must emphasize that specific toxicological data (LD50, skin irritation scores) often does not exist for specialized chiral intermediates like (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . Therefore, we apply Universal Precautions for Novel Organic Amines .
Structural Hazard Analysis:
Free Primary Amine (-NH₂): High pH functionality. Causes chemical burns to mucous membranes and eyes. Potential respiratory sensitizer.
Morpholine Core: Associated with liver/kidney toxicity in metabolic studies of analogs.
Benzyl Carbamate (Cbz) Group: Increases lipophilicity (LogP), facilitating transport across the stratum corneum (skin barrier), potentially carrying the corrosive amine into deeper tissue layers.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just "contact" but "permeation" (molecular diffusion through the glove material).
Body Area
Recommended Equipment
Material Specification
Rationale (The "Why")
Hand Protection (Standard)
Disposable Nitrile (Double-Gloved)
Min. Thickness: 0.11 mm (4-5 mil)
Nitrile offers fair resistance to amines. Double-gloving creates a sacrificial outer layer. Change immediately upon splash.
Hand Protection (High Risk*)
Laminated Film (e.g., Silver Shield®)
Multi-layer EVOH/PE
High Risk = Spills or immersion. Nitrile degrades rapidly against concentrated amines/benzyl derivatives. Laminates offer >4hr breakthrough time.[2]
Eye/Face
Chemical Splash Goggles
ANSI Z87.1 (Indirect Venting)
Safety glasses are insufficient. Amines emit vapors that can bypass glasses, causing corneal hazing (glaucopsia). Goggles seal the eyes.[3]
Respiratory
Fume Hood (Primary)
Face Velocity: 80–100 fpm
Engineering controls are superior to masks. If hood is unavailable, use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.
Body
Lab Coat + Chemical Apron
100% Cotton or Nomex
Synthetic blends (polyester) can melt into skin if a reaction exotherms or fire occurs. Apron protects against chest/lap spills.
Operational Protocols
A. Engineering Controls & Setup
The "6-Inch Rule": Perform all manipulations at least 6 inches inside the fume hood sash.
Static Control: Cbz-protected intermediates are often viscous oils or sticky solids. If solid, use an anti-static gun before weighing to prevent powder dispersal.
Decontamination Zone: Pre-soak a paper towel in dilute acetic acid (5%) or citric acid and place it in the hood corner. This serves as a "landing pad" for dirty spatulas, neutralizing the amine immediately.
B. Handling Workflow (Graphviz Visualization)
Figure 1: Operational workflow for handling viscous or solid amine intermediates.
Emergency Response: Spill Protocol
CRITICAL WARNING: Do NOT use water immediately on a concentrated amine spill. The reaction is exothermic (releases heat) and can vaporize the chemical, creating a toxic cloud.
Spill Decision Logic
Figure 2: Decision tree for spill containment. Note the prohibition of water during the initial absorption phase.
Disposal & Waste Management
Proper segregation prevents unexpected reactions in waste drums.
Classification: Segregate as Basic Organic Waste (pH > 7).
Compatibility:
Do NOT mix with: Acid chlorides, anhydrides, or strong oxidizers (Fire/Explosion risk).
Do NOT mix with: Halogenated waste (potential for exothermic reaction depending on other components).
Labeling: Clearly mark the tag with "Contains Organic Amines" and "Sensitizer."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press.[4][5][6]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves.[7]
Ansell Chemical Resistance Guide. (Permeation & Degradation Data for Amines). Note: Refer to specific manufacturer data for "Benzylamine" and "Morpholine" as surrogate data points.